B1580343 L-ALANINE-N-T-BOC (1-13C)

L-ALANINE-N-T-BOC (1-13C)

Cat. No.: B1580343
M. Wt: 190.29
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine-N-t-BOC (1-13C) is a chemical reagent featuring a carbon-13 stable isotope label at the carboxyl carbon atom, with an isotopic enrichment of 99% . This compound is the N-tert-butoxycarbonyl (Boc) protected derivative of L-alanine, designed for use in advanced scientific research, particularly in the fields of biomolecular NMR spectroscopy and proteomics . The Boc protecting group is essential for peptide synthesis, and the specific 13C label provides a powerful non-radioactive tracer for investigating molecular structures and dynamics. Researchers utilize this compound in 13C NMR spectroscopic studies to analyze intra- and intermolecular interactions, such as hydrogen bonding, of amino acid and peptide derivatives in various solvents . The chemical has a molecular weight of 190.20 and a labeled CAS Number of 201740-78-5 . It is typically supplied as a solid and should be stored refrigerated (between +2°C and +8°C) in a desiccated environment and protected from light to maintain stability . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Weight

190.29

Purity

98%

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Alanine-N-t-Boc (1-¹³C): Chemical Properties, Structure, and Advanced Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Alanine-N-t-Boc (1-¹³C), a critical isotopically labeled amino acid derivative. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application, ensuring scientific integrity and enabling reproducible research.

Introduction: The Significance of Isotopically Labeled Amino Acids in Research and Development

L-Alanine-N-t-Boc (1-¹³C), also known as N-(tert-Butoxycarbonyl)-L-alanine (1-¹³C), is a non-proteinogenic amino acid derivative where the carboxylic acid carbon is a stable ¹³C isotope. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances its stability and utility in various synthetic applications, primarily in peptide synthesis.[1] The incorporation of a stable isotope provides a powerful tool for researchers, enabling a range of sophisticated analytical techniques.

The primary applications of L-Alanine-N-t-Boc (1-¹³C) include its use as a tracer in metabolic studies and as an internal standard for highly accurate quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] In drug development, such labeled compounds are invaluable for pharmacokinetic and metabolic profiling.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of L-Alanine-N-t-Boc (1-¹³C) is fundamental to its effective use in research.

Key Chemical Identifiers and Properties
PropertyValueSource(s)
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic-¹³C acid[3]
Synonyms N-(tert-Butoxycarbonyl)-L-alanine (1-¹³C), Boc-L-Ala-OH (1-¹³C)[4]
CAS Number 201740-78-5N/A
Molecular Formula C₇¹³CH₁₅NO₄[3]
Molecular Weight 190.21 g/mol [3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 79-83 °C[5]
Optical Rotation [α]²⁰/D -25° ± 2° (c=1 in acetic acid)[1]
Molecular Structure

The molecular structure of L-Alanine-N-t-Boc (1-¹³C) is characterized by the L-alanine backbone, with the amino group protected by a tert-butoxycarbonyl (Boc) group. The key feature is the isotopic labeling at the carboxyl carbon (C1).

Caption: 2D structure of L-Alanine-N-t-Boc (1-¹³C).

Synthesis and Purification

The synthesis of N-Boc protected amino acids is a well-established procedure in organic chemistry. The following protocol is a generalized method that can be adapted for the synthesis of L-Alanine-N-t-Boc (1-¹³C) from the corresponding isotopically labeled L-Alanine.

Synthetic Workflow

Synthesis Workflow start L-Alanine (1-¹³C) dissolution Dissolution in NaOH/THF/H₂O start->dissolution reaction Addition of Di-tert-butyl dicarbonate (Boc)₂O dissolution->reaction workup Aqueous Workup & Acidification reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification end L-Alanine-N-t-Boc (1-¹³C) purification->end

Caption: General synthesis workflow for L-Alanine-N-t-Boc (1-¹³C).

Detailed Experimental Protocol

Materials:

  • L-Alanine (1-¹³C)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • 4 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, suspend L-Alanine (1-¹³C) in a mixture of water and THF.

  • Basification: Cool the suspension to 0 °C in an ice bath and add a solution of NaOH.

  • Boc Protection: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, wash the mixture with petroleum ether to remove any unreacted (Boc)₂O.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 4 M HCl at 0 °C.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure L-Alanine-N-t-Boc (1-¹³C).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized L-Alanine-N-t-Boc (1-¹³C).

Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of L-Alanine-N-t-Boc (1-¹³C).

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

  • ~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

  • ~1.4 ppm (d, 3H): The three protons of the methyl group of alanine, coupled to the α-proton.

  • ~4.3 ppm (m, 1H): The α-proton of alanine.

  • ~5.0 ppm (br d, 1H): The amide proton.

  • ~9-11 ppm (br s, 1H): The carboxylic acid proton.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is particularly informative due to the isotopic label. The signal for the ¹³C-labeled carboxyl carbon will be significantly enhanced. Expected chemical shifts (δ) in CDCl₃ are:

  • ~18-20 ppm: Cβ of alanine.

  • ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • ~50 ppm: Cα of alanine.

  • ~80 ppm: The quaternary carbon of the tert-butyl group.

  • ~155 ppm: The carbonyl carbon of the Boc group.

  • ~176 ppm: The ¹³C-labeled carboxyl carbon (C1). This peak will be a singlet and significantly more intense than the other carbon signals.

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2980 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1690 cm⁻¹ (strong): C=O stretch of the urethane (Boc group).

  • ~1520 cm⁻¹: N-H bend of the amide.

Chromatographic and Mass Spectrometric Analysis

HPLC is a standard method for assessing the purity of L-Alanine-N-t-Boc (1-¹³C). A reverse-phase HPLC method is typically employed.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.

For GC-MS analysis, derivatization is necessary to increase the volatility of the amino acid derivative. A common method is silylation.

Illustrative GC-MS Derivatization and Analysis Protocol:

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Derivatization Procedure:

    • Dry a known amount of the sample in a reaction vial.

    • Add MSTFA and a solvent such as acetonitrile.

    • Heat the mixture at 70-100 °C for a specified time (e.g., 30 minutes).

  • GC Column: A non-polar column, such as a 5% phenyl methylpolysiloxane column.

  • Temperature Program: An initial temperature of ~100 °C, ramped up to ~280 °C.

  • Mass Spectrometry: Electron ionization (EI) source, scanning a mass range of m/z 50-500.

The mass spectrum will show a molecular ion peak corresponding to the derivatized L-Alanine-N-t-Boc (1-¹³C), confirming its molecular weight and isotopic labeling.

Safety and Handling

L-Alanine-N-t-Boc (1-¹³C) should be handled in accordance with standard laboratory safety procedures. It may cause skin and eye irritation.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place.[4]

Conclusion

L-Alanine-N-t-Boc (1-¹³C) is a valuable tool for researchers in chemistry, biochemistry, and drug development. Its well-defined chemical properties, coupled with the presence of a stable isotopic label, enable a wide range of advanced analytical applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, characterization, and utilization of this important compound.

References

  • PubChem. Tert-butoxycarbonylalanine. [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Nine Chongqing Chemdad Co., Ltd. N-(tert-Butoxycarbonyl)-L-alanine. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe 9. [Link]

Sources

[1][2][3]

Executive Summary

Boc-L-Alanine-1-13C (CAS No. 201740-78-5 ) is a stable isotope-labeled amino acid derivative critical for advanced structural biology and peptide chemistry.[1] It functions as a protected building block in Solid-Phase Peptide Synthesis (SPPS) , specifically utilizing the tert-butyloxycarbonyl (Boc) protection strategy.[1][2][3]

The compound is characterized by the enrichment of the Carbon-13 isotope (>99 atom % 13C) specifically at the carbonyl carbon (C1 position).[1] This site-specific labeling allows for precise Nuclear Magnetic Resonance (NMR) studies of peptide backbone dynamics and metabolic flux analysis without the background noise associated with natural abundance 13C or uniform labeling.[1]

Chemical Profile & Specifications

The following data characterizes high-purity research-grade material.

PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-L-alanine-1-13C
CAS Number 201740-78-5
Molecular Formula C₇(¹³C)H₁₅NO₄
Molecular Weight 190.20 g/mol (labeled) vs 189.21 g/mol (unlabeled)
Isotopic Purity ≥ 99 atom % ¹³C
Chemical Purity ≥ 98% (HPLC, TLC)
Appearance White to off-white crystalline powder
Melting Point 79 – 83 °C
Solubility Soluble in DCM, DMF, Methanol, Ethyl Acetate
Optical Rotation [α]²⁰/D -23° to -27° (c=2, Acetic Acid)
Storage +2°C to +8°C (Desiccated); Stable for >2 years

Synthesis & Production Methodology

The synthesis of Boc-L-Alanine-1-13C follows a standard Schotten-Baumann reaction mechanism, modified to maximize the yield of the expensive isotopically labeled starting material.[1]

Core Reaction Pathway

The precursor, L-Alanine-1-13C (CAS 21764-56-7), is reacted with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

SynthesisPathwayAlaL-Alanine-1-13C(CAS 21764-56-7)InterTetrahedralIntermediateAla->InterNaOH/DioxanepH 9-10Boc2OBoc-Anhydride(Boc₂O)Boc2O->InterProductBoc-L-Alanine-1-13C(CAS 201740-78-5)Inter->ProductAcidification(KHSO₄)ByprodCO₂ + t-BuOHInter->Byprod

Figure 1: Synthetic pathway for the N-terminal protection of L-Alanine-1-13C.

Detailed Protocol (Self-Validating)

Note: This protocol is adapted for high-value labeled substrates to minimize loss.

  • Dissolution: Dissolve 1.0 eq of L-Alanine-1-13C in a 1:1 mixture of Water:1,4-Dioxane.

  • pH Adjustment: Add 2.0 eq of 1M NaOH. The pH must be maintained between 9.0 and 10.0. Critical: If pH drops below 9, the amine remains protonated and unreactive; above 11, hydrolysis of Boc₂O accelerates.

  • Acylation: Add 1.1 eq of Boc₂O dropwise at 0°C. Allow to warm to room temperature and stir for 12–18 hours.

  • Workup (Extraction):

    • Wash the basic aqueous solution with diethyl ether (removes unreacted Boc₂O).[1]

    • Acidification: Cool to 0°C and carefully acidify to pH 2–3 using dilute KHSO₄ (preferred over HCl to prevent Boc cleavage).

    • Extraction: Extract the product into Ethyl Acetate (3x).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane.

Applications in Research

A. Solid-Phase Peptide Synthesis (Boc Chemistry)

Boc-L-Alanine-1-13C is specifically designed for Boc/Benzyl (Boc/Bzl) SPPS strategies.[1] Unlike Fmoc chemistry, Boc chemistry utilizes acid lability for temporary protection and strong acid (HF) for final cleavage.[1]

Workflow Logic:

  • Coupling: The carboxyl group is activated (e.g., using DCC/HOBt or HATU) to form an amide bond with the resin-bound peptide.[1]

  • Deprotection: The N-terminal Boc group is removed with Trifluoroacetic Acid (TFA) .[1]

  • Stability: The 1-13C label is chemically stable under TFA deprotection cycles.

SPPS_WorkflowStartResin-Peptide-NH2CouplingCoupling Step(+ Boc-Ala-1-13C + Activator)Start->CouplingProtectedResin-Peptide-Ala(13C)-NH-BocCoupling->ProtectedAmide Bond FormationDeprotDeprotection Step(50% TFA in DCM)Protected->DeprotRemove Boc GroupCycleNext Cycle / CleavageDeprot->CycleFree Amine GeneratedCycle->StartRepeat if extending

Figure 2: Integration of Boc-L-Ala-1-13C into the Boc-SPPS cycle.

B. Biomolecular NMR Spectroscopy

The 1-13C label at the carbonyl position provides a distinct probe for protein structure determination.

  • Backbone Assignment: Used in HNCO experiments to correlate the amide proton of residue (i) with the carbonyl carbon of residue (i-1).[1]

  • Chemical Shift Anisotropy (CSA): The carbonyl carbon has a large CSA tensor, making it sensitive to alignment in liquid crystals or membrane mimetics.[1]

  • Relaxation Studies: 13C relaxation rates (

    
    , 
    
    
    ) provide data on the motional dynamics of the peptide backbone on the picosecond-to-nanosecond timescale.[1]

Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Acid Sensitivity: The Boc group is acid-labile .[2] Exposure to strong acids (HCl, TFA) or acidic vapors will result in premature deprotection and release of isobutylene and CO₂.[1]

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Isotopic Stability: The ¹³C nucleus is stable and non-radioactive. It does not decay or pose radiological hazards.

Safety Protocols
  • Hazards: Classified as a Skin Irritant (H315) and Eye Irritant (H319).[1]

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Disposal: Dispose of as organic chemical waste.

References

  • Sigma-Aldrich. (n.d.).[4][1][5] Boc-Ala-OH-1-13C Product Specification. Retrieved from [1]

  • BLD Pharm. (n.d.).[1] 201740-78-5 | (tert-Butoxycarbonyl)-L-alanine-1-13C.[4][1][6] Retrieved from

  • Organic Syntheses. (n.d.). General Procedure for Boc Protection of Amino Acids. Org. Synth. Coll. Vol. 10, p.442. Retrieved from [1]

  • BenchChem. (2025).[1] Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-13C in Solid-Phase Peptide Synthesis. Retrieved from

  • Cambridge Isotope Laboratories. (n.d.).[1] Stable Isotopes for Biomolecular NMR. Retrieved from

A Researcher's Guide to Isotopic Mass Shift: The Case of ¹³C-Labeled vs. Unlabeled Boc-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern chemical and biological research, stable isotope labeling is an indispensable tool. The deliberate incorporation of heavier, non-radioactive isotopes into molecules provides a powerful method for tracing, quantification, and structural elucidation. N-tert-butoxycarbonyl-L-alanine, commonly known as Boc-Alanine, is a frequently used protected amino acid in peptide synthesis and various biochemical assays. Understanding the precise mass difference between its natural isotopic abundance form and its ¹³C-enriched counterpart is fundamental for the correct design and interpretation of experiments in mass spectrometry-based proteomics, metabolomics, and drug metabolism studies.

This technical guide provides a detailed analysis of the molecular weight differences between unlabeled Boc-Alanine and its fully ¹³C-labeled isotopologue. We will delve into the foundational calculations, present the data in a comparative format, and discuss the practical implications for researchers, scientists, and drug development professionals.

Section 1: Fundamentals of Carbon Isotopes

Carbon, the backbone of organic chemistry, exists naturally in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). ¹²C is the most abundant, accounting for approximately 98.9% of all natural carbon, while ¹³C constitutes about 1.1%.[1][2] The key distinction lies in their nuclear composition:

  • Carbon-12 (¹²C): Contains 6 protons and 6 neutrons. By international agreement, its atomic mass is defined as exactly 12 daltons (Da).[2][3]

  • Carbon-13 (¹³C): Contains 6 protons and 7 neutrons. This additional neutron results in a greater atomic mass, precisely measured at 13.003354835 Da.[1][4]

This mass difference of approximately 1.003355 Da per atom is the cornerstone of stable isotope labeling. By synthesizing a molecule where all natural carbon atoms are replaced with ¹³C, we create a chemical twin that is nearly identical in its chemical properties but significantly heavier, making it easily distinguishable by mass-resolving analytical instruments.

Section 2: Molecular Composition and Weight Calculation

To accurately determine the mass shift, we must first establish the molecular formula of Boc-Alanine and the precise masses of its constituent isotopes.

Molecular Formula of Boc-Alanine: C₈H₁₅NO₄[5][6]

Unlabeled Boc-Alanine (Natural Abundance)

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For high-resolution mass spectrometry, the monoisotopic mass, which is the sum of the masses of the most abundant naturally occurring stable isotope of each atom, is the most relevant value.

The monoisotopic mass of unlabeled Boc-Alanine is 189.10010796 Da .[5][7] This value is calculated using the masses of the most common isotopes: ¹H, ¹²C, ¹⁴N, and ¹⁶O. The average molecular weight, often seen on chemical bottles and calculated using the weighted average of natural isotopic abundances, is approximately 189.21 g/mol .[5][7][8]

Fully ¹³C-Labeled Boc-Alanine ([¹³C₈]-Boc-Alanine)

In the fully labeled version, all eight carbon atoms (C₈) are ¹³C isotopes. To calculate its monoisotopic mass, we replace the mass of eight ¹²C atoms with the mass of eight ¹³C atoms.

  • Mass Difference per Carbon Atom:

    • Mass of ¹³C: 13.003355 Da[1][4]

    • Mass of ¹²C: 12.000000 Da[2]

    • Δm (per C atom) = 1.003355 Da

  • Total Mass Shift for Boc-Alanine (C₈):

    • Total Δm = 8 atoms × 1.003355 Da/atom

    • Total Δm = 8.02684 Da

  • Monoisotopic Mass of [¹³C₈]-Boc-Alanine:

    • Mass = Mass(unlabeled) + Total Δm

    • Mass = 189.100108 Da + 8.02684 Da

    • Mass = 197.126948 Da

Section 3: Comparative Data Summary

The quantitative differences between the two forms of Boc-Alanine are summarized below for clarity and easy reference.

PropertyUnlabeled Boc-AlanineFully ¹³C-Labeled Boc-AlanineMass Difference (Da)
Molecular Formula C₈H₁₅NO₄[¹³C₈]H₁₅NO₄N/A
Isotopic Composition Natural Abundance (≈98.9% ¹²C)Enriched (Typically >99% ¹³C)N/A
Monoisotopic Mass 189.1001 Da197.1269 Da+8.0268 Da
Average Molecular Weight ≈189.21 g/mol ≈197.27 g/mol ≈+8.06 g/mol

Section 4: Practical Implications in Research

The precisely defined mass shift of ~8.03 Da between unlabeled and ¹³C-labeled Boc-Alanine is not merely a numerical curiosity; it is the enabling factor for several advanced analytical techniques.

  • Mass Spectrometry (MS): In MS-based experiments, the labeled compound serves as an ideal internal standard for quantification. It co-elutes chromatographically with the unlabeled analyte but is resolved by the mass spectrometer as a distinct peak at M+8. This allows for highly accurate concentration measurements by correcting for sample loss during preparation and variations in instrument response.

  • Metabolic Flux Analysis: Researchers can introduce ¹³C-labeled substrates to cells or organisms and trace the incorporation of the heavy isotope into various metabolites over time. By analyzing the mass isotopologue distribution of molecules like alanine, scientists can map metabolic pathways and quantify their activity, providing critical insights into cellular physiology and disease.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹²C is NMR-inactive, the ¹³C nucleus possesses a nuclear spin of ½, making it detectable by NMR. Uniformly labeling a molecule with ¹³C dramatically increases the signal intensity in ¹³C-NMR spectra, facilitating complex structural studies and the analysis of protein-ligand interactions.

Section 5: Experimental Workflow Visualization

The following diagram illustrates the core principle of using ¹³C-labeled standards in a typical mass spectrometry workflow.

G cluster_1 Analysis cluster_2 Data Output Analyte Unlabeled Boc-Alanine (Analyte in Biological Matrix) Mass: 189.10 Da LC Chromatographic Separation (Co-elution) Analyte->LC Mixture Injected Standard [¹³C₈]-Boc-Alanine (Known Amount Spiked In) Mass: 197.13 Da MS Mass Spectrometer (Detection & Resolution) LC->MS Analytes Elute Spectrum Mass Spectrum Peak 1 @ 189.10 m/z Peak 2 @ 197.13 m/z MS->Spectrum Generates

Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.

Conclusion

The molecular weight of fully ¹³C-labeled Boc-Alanine is greater than its unlabeled counterpart by a predictable and significant margin of approximately 8.03 daltons. This mass shift, originating from the substitution of eight ¹²C atoms with eight heavier ¹³C isotopes, provides a robust and reliable basis for differentiation in modern analytical platforms. For researchers in drug development and the life sciences, a thorough understanding and application of this principle are essential for generating high-quality, reproducible, and accurate quantitative data.

References

  • PubChem. (n.d.). tert-butoxycarbonylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). BOC-D-alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Boc-L-Alanine, 25 g. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Carbon-13. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Carbon-12. Retrieved from [Link]

  • PubChem. (n.d.). Carbon-13. National Center for Biotechnology Information. Retrieved from [Link]

  • Britannica. (n.d.). Carbon-12. Retrieved from [Link]

  • Isotopes Matter. (n.d.). Atomic Weight Calculator. Retrieved from [Link]

  • National Institute of Standards and Technology. (2022). molar mass of carbon-12. CODATA Value. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. Retrieved from [Link]

  • Physics Stack Exchange. (2017, July 26). Is 12 amu for Carbon-12 exact or rounded?. Retrieved from [Link]

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The Chemist's Compass: Navigating the Nuances of Isotopic Labeling with Boc-L-Alanine-1-¹³C and U-¹³C Boc-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: In the landscape of modern analytical science, stable isotope labeling is not merely a technique but a fundamental language for decoding complex biological systems. The choice of an isotopically labeled compound dictates the questions an experiment can answer. This guide provides a detailed technical exploration of two distinct, yet related, molecules: Boc-L-Alanine-1-¹³C and Uniformly Labeled (U-¹³C) Boc-Alanine. We will dissect their structural differences, elucidate the profound impact these differences have on mass spectrometry and NMR analysis, and provide robust, field-tested protocols for their application as internal standards and metabolic tracers. This paper is intended to serve as a practical reference for researchers, enabling them to make informed, strategic decisions in experimental design.

The Strategic Choice: An Introduction to Positional Isotopic Labeling

Stable Isotope Labeled (SIL) compounds are foundational to quantitative analysis in proteomics, metabolomics, and pharmacokinetic studies.[1] By substituting an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C), we introduce a specific mass signature into a molecule. This signature allows it to be distinguished from its unlabeled counterparts by mass spectrometry (MS) or to be selectively observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[][]

The focus of this guide, Boc-L-Alanine, is an L-alanine molecule where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is widely used in peptide synthesis to prevent unwanted side reactions at the amine terminus, allowing for controlled, sequential additions of amino acids.[4][5] While the Boc group is common to both molecules discussed here, the critical distinction lies within the carbon skeleton of the alanine itself—specifically, where the ¹³C label is placed. This choice is far from trivial; it is a strategic decision that fundamentally defines the compound's utility.

Structural and Spectroscopic Divergence: The Core of the Matter

The core difference between Boc-L-Alanine-1-¹³C and U-¹³C Boc-Alanine is the position and number of ¹³C atoms. This dictates their mass, their fragmentation patterns in MS, and their spectral properties in NMR.

  • Boc-L-Alanine-1-¹³C : In this molecule, only a single carbon atom—the one in the carboxyl group (C1 position)—is a ¹³C isotope.[6] The alpha- and beta-carbons of the alanine backbone remain the naturally abundant ¹²C.

  • U-¹³C Boc-Alanine : Denoted as Boc-L-Alanine (¹³C₃), this isotopologue is uniformly or "fully" labeled.[] All three carbon atoms of the alanine residue are ¹³C isotopes.[7]

This seemingly simple variation gives rise to significantly different analytical behaviors.

Implications for Mass Spectrometry (MS)

In MS, the most immediate consequence of isotopic labeling is the mass shift relative to the unlabeled (M+0) compound. This mass difference is the cornerstone of quantitative applications.

FeatureBoc-L-Alanine (Unlabeled)Boc-L-Alanine-1-¹³CU-¹³C Boc-Alanine (Boc-Ala-OH-¹³C₃)
Molecular Formula C₈H₁₅NO₄C₇¹³C H₁₅NO₄¹³C ₃C₅H₁₅NO₄
Molecular Weight ~189.21 g/mol [8][9]~190.20 g/mol [6]~192.19 g/mol [7]
Labeled Position(s) NoneCarboxyl Carbon (C1)All 3 Alanine Carbons (C1, Cα, Cβ)
Mass Shift vs. M+0 0 Da+1 Da [6]+3 Da

Table 1. Comparative properties of unlabeled and labeled Boc-L-Alanine variants.

Expert Insight: The magnitude of the mass shift is a critical parameter in experimental design.

  • As an Internal Standard: For routine quantification, a +1 Da mass shift (from Boc-L-Alanine-1-¹³C) is often sufficient to distinguish the internal standard from the analyte. It is a cost-effective choice for clean, straightforward assays. However, in complex biological matrices, the natural abundance of ¹³C (~1.1%) creates a low-level M+1 peak for the unlabeled analyte. If the analyte is highly abundant, its M+1 peak could potentially interfere with the signal from a low-concentration M+1 internal standard. The +3 Da shift provided by U-¹³C Boc-Alanine moves the internal standard signal far away from the analyte's isotopic cluster, eliminating any risk of isobaric interference and providing superior accuracy in complex samples.[]

  • In Metabolic Flux Analysis (MFA): In MFA, researchers use ¹³C-labeled substrates (like ¹³C-glucose) to trace how cells build new molecules.[10][11] If cells are fed U-¹³C₆-Glucose, they may produce Alanine that is fully labeled (M+3), partially labeled (M+2, M+1), or unlabeled (M+0). To accurately quantify this distribution, an internal standard must not overlap with any of these potential biological isotopologues. Here, Boc-L-Alanine-1-¹³C would be an unsuitable choice, as its M+1 signal would be indistinguishable from biologically generated M+1 Alanine. U-¹³C Boc-Alanine, with its +3 shift, is an excellent standard, though a heavier standard (e.g., ¹³C₃,¹⁵N labeled, M+4) would be even more robust.

Implications for Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C nucleus has a nuclear spin and is therefore NMR-active. The labeling pattern directly influences the resulting ¹³C NMR spectrum.

  • Boc-L-Alanine-1-¹³C : A ¹³C NMR spectrum will show a single, highly intense signal corresponding to the labeled carboxyl carbon (~175 ppm). This can be useful for specifically probing the environment around the carboxyl group.[12]

  • U-¹³C Boc-Alanine : The spectrum will display signals for all three alanine carbons. Critically, these signals will be split into doublets due to one-bond ¹³C-¹³C spin-spin coupling. This coupling provides direct, unambiguous evidence of the connectivity of the carbon skeleton, a powerful tool for structural elucidation and for confirming the metabolic pathways that led to the molecule's synthesis.

Field-Proven Methodologies and Workflows

Protocol: Absolute Quantification using a SIL Internal Standard via LC-MS/MS

This workflow describes the gold-standard method for accurately quantifying a substance in a complex mixture.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_quant Phase 3: Data Processing sample Unknown Sample (e.g., Cell Lysate) spike_is Spike ALL samples with a fixed amount of SIL Internal Standard (e.g., U-13C Boc-Alanine) sample->spike_is cal_curve Calibration Standards (Known concentrations of unlabeled analyte) cal_curve->spike_is extract Perform Sample Extraction (e.g., Protein Precipitation, SPE) spike_is->extract lc LC Separation (Analyte and IS co-elute) extract->lc ms Tandem MS Detection (Monitor specific MRM transitions) lc->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio plot Generate Calibration Curve (Ratio vs. Concentration) ratio->plot result Interpolate unknown sample ratio to determine its concentration plot->result

Caption: Workflow for absolute quantification using a SIL internal standard.

Step-by-Step Methodology:

  • Preparation: Prepare a set of calibration standards containing the unlabeled analyte at known concentrations.

  • Internal Standard Spiking: Add a precise, fixed amount of U-¹³C Boc-Alanine (or Boc-L-Alanine-1-¹³C) to every calibration standard and every unknown sample. This is the most critical step.

  • Extraction: Process all samples identically to extract the analyte and internal standard (e.g., protein precipitation via cold acetonitrile).[13]

  • LC-MS/MS Analysis:

    • Inject the extracted samples into an LC-MS/MS system.

    • Develop a chromatographic method that resolves the analyte from matrix interferences. The SIL internal standard will co-elute perfectly with the unlabeled analyte.

    • Set up a Multiple Reaction Monitoring (MRM) experiment to monitor two transitions: one for the unlabeled analyte and one for the mass-shifted internal standard.

  • Quantification:

    • For each injection, integrate the chromatographic peak area for the analyte and the internal standard.

    • Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(Internal Standard).

    • Plot the PAR for the calibration standards against their known concentrations to generate a linear regression curve.

    • Determine the concentration of the analyte in the unknown samples by fitting their measured PAR to the calibration curve.

Trustworthiness: This protocol is inherently self-validating. Because the SIL internal standard is chemically identical to the analyte, it is affected in the exact same way by variations in sample recovery, matrix effects, and instrument response. By calculating a ratio, these sources of error are normalized, leading to exceptionally high precision and accuracy.

Workflow: Tracing Carbon Fate in Metabolic Flux Analysis

This workflow illustrates how to trace the source of Alanine in cells fed a labeled nutrient.

cluster_culture Biological Experiment cluster_analysis Sample Analysis cluster_interpretation Data Interpretation culture Culture cells in media containing U-¹³C₆-Glucose metabolism Cells metabolize labeled glucose via Glycolysis & TCA Cycle culture->metabolism harvest Quench metabolism and harvest cell pellets metabolism->harvest extract Extract intracellular metabolites harvest->extract analyze Analyze extracts by LC-MS to measure the Mass Isotopologue Distribution (MID) of Alanine (M+0, M+1, M+2, M+3) extract->analyze correct Correct raw data for natural ¹³C abundance analyze->correct flux Input corrected MID into software to model and calculate intracellular metabolic fluxes correct->flux

Caption: High-level workflow for a ¹³C stable isotope tracing experiment.

Causality and Experimental Choice: When cells are fed U-¹³C₆-Glucose, glycolysis splits the 6-carbon sugar into two 3-carbon pyruvate molecules, which will be fully labeled (¹³C₃). Pyruvate can then be converted to Alanine by the enzyme alanine transaminase. This results in the production of fully labeled M+3 Alanine.[14] By measuring the ratio of M+3 Alanine to M+0 Alanine, we can quantify the contribution of glucose to the total cellular Alanine pool.[15][16] In this experiment, U-¹³C Boc-Alanine would be used as a quantification standard during the LC-MS analysis step to ensure the measured ratios are accurate. Boc-L-Alanine-1-¹³C would be unsuitable as it would create an analytical signal at M+1, confounding the measurement of biologically derived M+1 Alanine.

Conclusion: A Strategic Decision for Robust Data

The distinction between Boc-L-Alanine-1-¹³C and U-¹³C Boc-Alanine exemplifies a critical principle in analytical science: the selection of the right tool is paramount for generating unambiguous and reliable data.

  • Boc-L-Alanine-1-¹³C is a practical and efficient choice for straightforward quantitative applications where it serves as a simple mass-shifted internal standard. Its +1 Da shift is sufficient for many routine assays.

  • U-¹³C Boc-Alanine is the superior reagent for more complex research endeavors. Its larger +3 Da mass shift provides the necessary analytical space to avoid interference in metabolic flux analysis and complex quantitative proteomics. Furthermore, its uniform labeling provides invaluable bond connectivity information in NMR-based structural and metabolic studies .

For researchers and drug development professionals, understanding these core differences is essential. It empowers the design of more robust experiments, ensures the integrity of quantitative data, and ultimately accelerates the pace of discovery.

References

  • McCue, M. (2021). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. [Webinar]. YouTube. [Link]

  • Muri, E. H., & Thiele, I. (2021). A roadmap for interpreting 13C metabolite labeling patterns from cells. PLOS Biology, 19(9), e3001363. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 59, 94-102. [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

  • Aapptec. Boc-Ala-OH, Boc-alanine [15761-38-3]. Aapptec Peptides. [Link]

  • Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolites, 2(1), 102-120. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 10(28), 5345-5347. [Link]

  • Graeve, M., et al. (2017). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • Tugarinov, V., & Kay, L. E. (2003). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 5(12), 2021-2024. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 108(42), 17477-17482. [Link]

  • NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. [Video]. YouTube. [Link]

  • UC Davis Stable Isotope Facility. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

Sources

Technical Guide: Solubility Profile and Handling of Boc-L-Alanine (1-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-Alanine (1-13C) (CAS: 201740-78-5) is a specialized isotopic tracer and building block used primarily in solid-phase peptide synthesis (SPPS) and metabolic flux analysis via NMR spectroscopy.[1][2] Its physicochemical behavior is governed by the lipophilic tert-butoxycarbonyl (Boc) protecting group, which masks the polarity of the amine, rendering the molecule soluble in a wide range of organic solvents while making it insoluble in water.

This guide provides a definitive solubility profile, validated dissolution protocols, and handling strategies. It addresses the specific needs of researchers using this compound for site-specific isotopic labeling in peptides, ensuring maximum recovery of this high-value reagent.

Physicochemical Context & Isotope Equivalence

To work effectively with Boc-L-Alanine (1-13C), one must understand that the 13C substitution at the C1 (carbonyl) position does not statistically alter the solubility profile compared to the non-labeled counterpart (Boc-L-Alanine).[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (Label at C1 carboxyl)[1][2][3]
  • Molecular Weight: ~190.21 g/mol (approx. +1 Da shift from natural abundance)[1][2]

  • Solvation Mechanism: Solubility is driven by the dipole-dipole interactions of the carbamate (Boc) and carboxylic acid moieties.[2] The bulky tert-butyl group disrupts crystal lattice packing, enhancing solubility in organic media compared to the free amino acid.

The "Isotope Solubility Equivalence" Principle

Senior Scientist Note: In practical laboratory settings, solubility data for non-labeled Boc-L-Alanine (CAS 15761-38-3) serves as an exact proxy for the 1-13C analog.[1][2] The thermodynamic isotope effect on solvation enthalpy is negligible for carbon-13 substitutions.[1][2]

Solvent Compatibility Matrix

The following table categorizes solvents based on their utility for synthesis, analysis (NMR), and purification.

Solvent ClassPrimary SolventsSolubility RatingApplication Context
Chlorinated DCM (Dichloromethane), ChloroformExcellent (>100 mg/mL)Standard for SPPS. Swells polystyrene resins effectively; dissolves Boc-AA readily.[1][2]
Polar Aprotic DMF , DMSO, NMPHigh (>100 mg/mL)Used for difficult couplings or when aggregation is observed. DMSO is difficult to remove; use only if necessary.[2]
Polar Protic Methanol, EthanolGood (Variable)Not for coupling. Protic solvents can quench activated esters.[1][2] Used primarily for recrystallization .[2]
Ethers/Esters THF, Ethyl Acetate (EtOAc)Moderate to Good EtOAc is the standard solvent for liquid-liquid extraction (workup).[1][2]
Hydrocarbons Hexanes, Pentane, HeptaneInsoluble Anti-solvent. Used to precipitate the compound from concentrated DCM or EtOAc solutions.
Aqueous Water, Acidic/Basic BuffersInsoluble The compound precipitates in acidic water. Soluble in basic water (pH > 9) as the carboxylate salt (NOT recommended due to hydrolysis risk).[2]

Decision Logic: Solvent Selection

The choice of solvent is dictated by the downstream application. The diagram below illustrates the decision process for selecting the optimal solvent system.

SolventSelection Start Start: Select Application Decision1 Application Type? Start->Decision1 SPPS Peptide Synthesis (SPPS) Decision1->SPPS Coupling NMR Structural Analysis (NMR) Decision1->NMR Characterization Purify Purification/Recovery Decision1->Purify Cleanup DCM Primary: DCM (Standard Coupling) SPPS->DCM Standard Resin DMF Secondary: DMF/NMP (If Aggregation Occurs) SPPS->DMF Difficult Sequence Deuterated Solvent: DMSO-d6 or CDCl3 (Avoid CD3OD if proton exchange unwanted) NMR->Deuterated Cryst Recrystallization System: Solvent: EtOAc/EtOH Anti-Solvent: Hexane/Pet Ether Purify->Cryst

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Validated Experimental Protocols

Protocol A: High-Concentration Dissolution for SPPS

Objective: Prepare a 0.1 M - 0.5 M solution for coupling reactions. Context: Boc chemistry typically utilizes DCM to maximize resin swelling.[2][4]

  • Calculate: Weigh the required amount of Boc-L-Alanine (1-13C).

    • Example: For 1 mmol scale, weigh ~190 mg.

  • Solvent Addition: Add DCM (Dichloromethane) to reach 75% of the target volume.[2]

  • Agitation: Vortex or sonicate for 30–60 seconds. The powder should dissolve instantly to form a clear, colorless solution.

    • Troubleshooting: If the solution appears cloudy (rare), add a small amount of DMF (up to 10% v/v).[2] DMF disrupts intermolecular hydrogen bonding that causes aggregation.[2]

  • Activation: Add coupling reagents (e.g., DCC/HOBt or DIC) directly to this solution before adding to the resin.[2]

Protocol B: Recrystallization (Recovery of Excess Reagent)

Objective: Purify Boc-L-Alanine (1-13C) from impurities or recover excess material.[1][2] Principle: Solvent/Anti-solvent precipitation.[1][2]

  • Dissolution: Dissolve the crude solid in a minimum volume of warm Ethyl Acetate (EtOAc) (approx. 40–50°C).[2]

    • Note: Do not boil; excessive heat can degrade the Boc group (thermal cleavage).[2]

  • Anti-Solvent Addition: Slowly add Hexane or Petroleum Ether dropwise to the warm solution until a persistent turbidity (cloudiness) appears.[2]

  • Crystallization: Allow the mixture to cool to room temperature, then place at 4°C overnight.

  • Collection: Filter the white crystals and wash with cold Hexane. Dry under high vacuum.[2]

Protocol C: NMR Sample Preparation

Objective: 13C-NMR observation of the carbonyl label.[1][2]

  • Solvent Choice:

    • DMSO-d6: Preferred. Excellent solubility, no proton exchange with amide/carboxyl protons.

    • CDCl3: Good solubility, but carboxyl proton may be broad or invisible due to exchange.

  • Concentration: Dissolve 10–20 mg in 0.6 mL deuterated solvent.

  • Shift Expectation: The labeled C1 carbonyl will appear as a massive singlet (or doublet if coupling occurs) around 175–180 ppm , distinct from the natural abundance baseline.

Stability & Troubleshooting

Acid Sensitivity (Critical)

The Boc group is acid-labile .[1][2]

  • Avoid: Contact with strong acids (TFA, HCl) unless deprotection is intended.[2]

  • Solvent Acidity: Ensure chlorinated solvents (DCM, CHCl3) are not acidic.[2] Old chloroform can form HCl; filter through basic alumina or use amylene-stabilized grades.[1][2]

Moisture Sensitivity

While Boc-L-Alanine is hydrophobic, moisture can hydrolyze activated esters formed during coupling.[1][2]

  • Storage: Store the solid at 2–8°C in a desiccator.

  • Handling: Allow the vial to reach room temperature before opening to prevent water condensation on the cold hygroscopic solid.

Aggregation ("Gelation")

In high concentrations (>0.5 M), Boc-amino acids can form gel-like networks in DCM due to hydrogen bonding.[1][2]

  • Fix: Add DMF or NMP (5–10% v/v) to break the gel structure.[2]

References

  • Sigma-Aldrich. Boc-Ala-OH-1-13C Product Specification. Accessed 2026.[2][5] Link

  • Bachem. Peptide Solubility Guidelines and Amino Acid Properties. Bachem Technical Library.[2] Link

  • PubChem. N-(tert-Butoxycarbonyl)-L-alanine (Compound Summary). National Library of Medicine.[2] Link[1][2]

  • Isotec / Cambridge Isotope Laboratories. Stable Isotope Labeled Peptide Synthesis Reagents.[2] (General reference for 13C-amino acid handling). Link

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational text on solvent choices for Boc chemistry).

Sources

Stability of Boc-protected 13C Amino Acids in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of tert-butyloxycarbonyl (Boc)-protected


C-amino acids  represents a critical intersection of organic chemistry and economic risk management. While the 

C isotope itself is stable and non-radioactive, the Boc protecting group is kinetically labile to acidolysis and thermally sensitive. In the context of isotopic labeling, where a single gram of material may cost upwards of $5,000, standard laboratory storage protocols are often insufficient.

This guide moves beyond basic "store at -20°C" advice. It dissects the mechanistic failure modes of Boc-amino acids—specifically acid-catalyzed deprotection and moisture-induced hydrolysis—and establishes a self-validating storage protocol designed to preserve isotopic purity and chemical integrity over multi-year timelines.

Part 1: The Chemical Basis of Stability

To ensure stability, one must understand the mechanism of degradation. The Boc group is designed to be temporary; it is inherently "poised" for removal. Storage stability is the art of arresting this potential energy.

The Boc Lability Mechanism

The Boc group protects the amine via a carbamate linkage. Its primary degradation pathway is acid-catalyzed cleavage , which can occur even with trace environmental acidity (e.g., HCl vapors from nearby reagents in a shared freezer).

The Degradation Cascade:

  • Protonation: The carbonyl oxygen of the Boc group accepts a proton.

  • Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid.

  • Decarboxylation: The unstable carbamic acid spontaneously loses CO

    
     to yield the free amine.
    
  • Scavenging/Polymerization: The free amine can now react with activated esters or undergo oxidative degradation.

The C Isotope Factor

Physically,


C-labeled amino acids exhibit virtually identical chemical stability to their 

C counterparts. The Kinetic Isotope Effect (KIE) is negligible for storage degradation reactions.

However, the economic stability factor is paramount.

  • Cost Asymmetry: A 5% hydrolysis rate in unlabeled Boc-Glycine is a nuisance. In U-

    
    C, 
    
    
    
    N Boc-Glycine, it represents a significant financial loss and potential spectral artifacts in downstream NMR/MS applications.
  • Spectral Artifacts: Partial degradation creates "shadow peaks" in 2D-NMR (HSQC/HMBC) experiments, which can be misinterpreted as minor conformers or impurities, invalidating complex structural biology data.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the acid-catalyzed decomposition pathway that storage protocols must prevent.

BocDegradation Figure 1: Acid-Catalyzed Degradation Mechanism of Boc-Amino Acids BocAA Boc-Protected 13C-Amino Acid Protonation Protonation (Trace Acid H+) BocAA->Protonation Exposure to Moisture/Acid Intermediate Unstable Intermediate Protonation->Intermediate Carbamic Carbamic Acid + t-Butyl Cation Intermediate->Carbamic Cleavage Products Free Amine (Degraded) + CO2 (Gas) + Isobutene Carbamic->Products Irreversible Decarboxylation

Figure 1: The irreversible cascade of Boc cleavage triggered by trace acid and moisture.

Part 3: The "Fortress" Storage Protocol

This protocol treats


C-Boc amino acids not as reagents, but as unstable assets . It relies on the principle of Redundant Barriers : excluding light, heat, water, and oxygen simultaneously.
The Workflow

Step 1: Receiving & Equilibration

  • Do not open the shipping container immediately upon arrival.

  • Allow the package to equilibrate to room temperature (RT) for 3–4 hours.

    • Reasoning: Opening a cold bottle at RT causes immediate condensation of atmospheric water vapor onto the hygroscopic powder. This trapped water fuels hydrolysis during subsequent storage.

Step 2: Inert Aliquoting (The "Golden Rule")

  • Never store the bulk bottle as the working container.

  • In a glove box or dry bag (under N

    
     or Ar), divide the bulk material into single-use or few-use aliquots (e.g., glass vials with Teflon-lined caps).
    
  • Reasoning: Every time a bulk bottle is opened, fresh oxygen and moisture are introduced. Aliquoting limits exposure to a single event.

Step 3: The Double-Seal System

  • Primary Seal: Parafilm is insufficient for long-term storage (it is permeable to gas over time). Use electrical tape or specialized shrink bands over the cap.

  • Secondary Containment: Place vials inside a secondary jar containing a color-indicating desiccant (e.g., Drierite or silica gel).

  • Atmosphere: Flush the secondary jar with Argon before sealing. Argon is heavier than air and provides a superior blanket compared to Nitrogen.

Step 4: Thermal Stasis

  • Store at -20°C .

  • Ensure the freezer is spark-proof if storing near solvents, though solid amino acids are generally safe.

  • Avoid auto-defrost freezers. The temperature cycling (freeze-thaw) can promote crystal growth and physical degradation.

Visualization: The Storage Workflow

StorageWorkflow Figure 2: The 'Fortress' Protocol for Isotope Storage Receive Receive Shipment (Cold Chain) Equilibrate Equilibrate to RT (3-4 Hours) Receive->Equilibrate Prevent Condensation Aliquot Aliquot under Inert Gas (N2/Ar Glove Bag) Equilibrate->Aliquot Minimize Exposure Seal Double Seal: Cap + Desiccant Jar Aliquot->Seal Store Long-Term Storage (-20°C, No Defrost) Seal->Store Use Thaw in Desiccator Before Opening Store->Use Experimental Need Use->Store Return Unused (Not Recommended)

Figure 2: Step-by-step workflow to eliminate moisture and thermal cycling.

Part 4: Quality Control & Self-Validation

How do you know your storage worked? Relying on the label is not science; it is faith. Use these analytical checkpoints.

Quantitative NMR ( H and C)

NMR is the gold standard for validating Boc-protected isotopes.

  • 
    H-NMR Diagnostic:  Look for the tert-butyl singlet at 
    
    
    
    ppm.
    • Validation: Integration of the Boc peak vs. the

      
      -proton should be exactly 9:1. A ratio < 9:1 indicates Boc cleavage (isobutene loss).
      
  • 
    C-NMR Diagnostic:  Verify the label position.
    
    • Artifact Check: Look for "scrambling" or unexpected splitting patterns if the amino acid was derived from biological sources (algal lysates) rather than chemical synthesis.

Thin Layer Chromatography (TLC)

A rapid, low-cost check before committing to a synthesis.

  • Stain: Ninhydrin.

  • Result: Boc-protected amino acids should not stain positive (purple/blue) with Ninhydrin initially, as the free amine is blocked.

  • Failure Mode: If the spot turns purple without heating or acid treatment, free amine is present—degradation has occurred.

Melting Point

Boc-amino acids have distinct melting points. A depressed or broadened melting range (>2°C spread) is a classic sign of impurities (water or hydrolyzed amine salts).

Part 5: Troubleshooting & Degradation Signs

SignDiagnosisCorrective Action
Smell of Isobutene Sweet, gasoline-like odor upon opening. Indicates active Boc cleavage.[1][2]Discard. Material is compromised.
Caking / Clumping Moisture ingress.Dry under high vacuum over P

O

. Retest purity via NMR.
Ninhydrin Positive Free amine present.[3][][5]Purify via recrystallization or discard if high purity is required.
Oil Formation Hygroscopic deliquescence or melting point depression.Discard. Irreversible degradation likely.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Standard text on Boc stability mechanisms).

  • Royal Society of Chemistry. (2015). Thermal deprotection mechanisms of Boc groups. RSC Advances. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cost and Application of ¹³C Labeled Boc-Alanine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intrinsic Value of a Stable Isotope Label

In the realms of advanced biochemical research, proteomics, and pharmaceutical development, the ability to trace, quantify, and structurally elucidate molecules with high precision is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as an indispensable tool, offering a non-radioactive means to follow the metabolic fate of compounds, define protein structures, and quantify complex biological matrices.[1][2] The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of peptide synthesis, when combined with ¹³C-labeled alanine, creates a versatile reagent for introducing a stable isotopic marker into peptides and other synthesized molecules. This guide provides an in-depth analysis of the cost structure of various ¹³C labeled Boc-L-Alanine reagents and presents a detailed, field-proven protocol for its application in solid-phase peptide synthesis (SPPS), empowering researchers to make informed decisions in their experimental design.

Understanding the Cost: A Comparative Analysis of ¹³C Labeled Boc-L-Alanine

The cost of isotopically labeled amino acids is not arbitrary; it is a reflection of a complex interplay of factors including the intricacy of the synthesis, the degree and position of isotopic enrichment, and the scale of production. Below is a comparative analysis of commercially available ¹³C labeled Boc-L-Alanine reagents, contrasted with their unlabeled counterparts.

Reagent DescriptionSupplierCatalog Number (Example)QuantityEstimated Price (USD)Price per Gram (USD)
Unlabeled Boc-L-Alanine
Boc-L-Alanine, ≥99.0%Sigma-Aldrich15380100 g$262.00$2.62
N-Boc-L-alanine, 98+%Thermo ScientificAAJ635090325 g$108.00$4.32
Boc-Ala-OH, Boc-alanineAapptecABA101100 g$65.00$0.65
Positionally Labeled ¹³C Boc-L-Alanine
Boc-L-Alanine-1-¹³C, 99 atom % ¹³CSigma-Aldrich4867601 g$1,090.00$1,090.00
Boc-L-Alanine-3-¹³C, 99%Cambridge Isotope LaboratoriesCLM-2151-11 g$1,137.00$1,137.00
Uniformly Labeled ¹³C Boc-L-Alanine
Boc-L-Alanine-(¹³C₃), 97-99%Cambridge Isotope LaboratoriesCLM-3589-0.25250 mg$1,515.00$6,060.00
Boc-Ala-OH-¹³C₃, 99 atom % ¹³CSigma-Aldrich586749CustomQuote RequiredN/A

Disclaimer: Prices are based on publicly available information at the time of this guide's creation and are subject to change. They are intended for comparative purposes only.

Key Factors Influencing Cost:
  • Positional vs. Uniform Labeling: As evidenced by the table, there is a significant price premium for uniformly labeled (¹³C₃) Boc-L-Alanine compared to its positionally labeled counterparts (e.g., 1-¹³C or 3-¹³C). This is a direct consequence of the increased complexity and cost of the starting materials and synthetic routes required to incorporate ¹³C at every carbon position.

  • Isotopic Purity: The isotopic enrichment, typically expressed as "atom % ¹³C," is a critical quality parameter. Higher isotopic purity ensures a stronger and cleaner signal in mass spectrometry and NMR, but achieving enrichments of ≥99% requires more rigorous purification and quality control, contributing to a higher cost.

  • Synthetic Complexity: The multi-step synthesis of any isotopically labeled compound is inherently more complex than its unlabeled analog. The introduction of the ¹³C isotope often requires specialized precursors and reaction conditions, adding to the overall cost.

  • Scale of Production: As with most chemical reagents, the price per unit mass for isotopically labeled compounds can decrease with larger batch sizes. However, the demand for any single labeled amino acid derivative may not be sufficient to achieve the economies of scale seen with their unlabeled counterparts.

  • Supplier and Market Dynamics: Geopolitical factors and the number of specialized suppliers capable of producing high-purity stable isotopes can also impact availability and price.

In-Depth Application: Incorporation of ¹³C Labeled Boc-L-Alanine via Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a robust and reliable method for SPPS.[3] The following protocol details the incorporation of a ¹³C labeled Boc-L-Alanine into a growing peptide chain. The isotopic label does not alter the chemical reactivity of the amino acid, allowing for its seamless integration into standard SPPS workflows.[3]

I. Resin Preparation and First Amino Acid Coupling

The foundation of SPPS is the solid support, typically a polystyrene-based resin. The first amino acid is covalently attached to this resin. For subsequent incorporation of ¹³C-Boc-L-Alanine, a pre-loaded resin with the first amino acid is typically used.

II. The SPPS Cycle: A Step-by-Step Walkthrough

The synthesis of a peptide is a cyclical process of deprotection and coupling. The following diagram illustrates the key steps for the incorporation of ¹³C-Boc-L-Alanine.

SPPS_Cycle cluster_deprotection Step 1: Boc Deprotection cluster_neutralization Step 2: Neutralization cluster_coupling Step 3: Coupling of ¹³C-Boc-L-Alanine A Resin-Bound Peptide with N-terminal Boc Group B Treatment with 50% TFA in DCM A->B Wash with DCM C Resin-Bound Peptide with N-terminal TFA Salt B->C Agitate for 30 min D Resin-Bound Peptide with N-terminal TFA Salt E Treatment with 5-10% DIEA in DCM D->E Wash with DCM F Resin-Bound Peptide with Free N-terminal Amine E->F Agitate for 5-10 min G Free N-terminal Amine on Resin I Addition of Activated ¹³C-Boc-L-Alanine to Resin G->I H Pre-activation of ¹³C-Boc-L-Alanine with HBTU/DIEA in DMF H->I J Resin-Bound Peptide Elongated by ¹³C-Alanine I->J Agitate for 1-2 hours J->A Repeat Cycle for Next Amino Acid

Caption: A single cycle of Boc-based Solid-Phase Peptide Synthesis.

Detailed Protocol:

Step 1: N-α-Boc Deprotection [3]

  • Causality: The Boc protecting group is labile to acid. Trifluoroacetic acid (TFA) is used to selectively remove the Boc group from the N-terminus of the growing peptide chain, exposing the amine for the next coupling reaction.

  • Protocol:

    • Wash the resin-bound peptide three times with dichloromethane (DCM).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 30 minutes at room temperature. This can also be performed as a 5-minute pre-wash followed by a 25-minute deprotection.[3]

    • Drain the TFA solution and wash the resin three times with DCM.

Step 2: Neutralization [3]

  • Causality: The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This salt must be neutralized to the free amine to make it nucleophilic for the subsequent coupling reaction. A non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is used to avoid unwanted side reactions.

  • Protocol:

    • Wash the resin with DCM (3x).

    • Add a solution of 5-10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3x).

Step 3: Coupling of ¹³C-Boc-L-Alanine [3]

  • Causality: The carboxylic acid of the incoming ¹³C-Boc-L-Alanine must be activated to form a peptide bond with the free amine on the resin-bound peptide. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common and efficient coupling reagent that forms a highly reactive acyl-uronium species.

  • Protocol:

    • Dissolve ¹³C-Boc-L-Alanine (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin test. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

    • After a negative ninhydrin test, wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

III. Cleavage and Purification
  • Causality: Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Boc/Bzl strategy, a strong acid, typically anhydrous hydrogen fluoride (HF), is used for this final deprotection and cleavage step.

  • Protocol (HF Cleavage):

    • CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

    • The peptide-resin is placed in the HF cleavage apparatus.

    • A scavenger, such as anisole, is added to trap reactive carbocations generated during cleavage.

    • The vessel is cooled, and liquid HF is distilled into it.

    • The reaction is stirred at 0°C for approximately one hour.

    • The HF is removed under vacuum.

    • The crude peptide is precipitated and washed with cold diethyl ether.

    • The peptide is then dissolved in an appropriate aqueous buffer and lyophilized.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Analysis and Verification of ¹³C Incorporation

The successful incorporation of the ¹³C labeled alanine can be verified by mass spectrometry. The resulting peptide will exhibit a predictable mass shift corresponding to the number of ¹³C atoms incorporated. For example, a peptide containing one Boc-L-Alanine-¹³C₃ will have a mass 3 Daltons higher than its unlabeled counterpart.

Logical Framework for Experimental Choices

The choice of which ¹³C labeled Boc-Alanine to use is dictated by the specific research question and the analytical technique to be employed.

Experimental_Choice Goal Trace Metabolic Pathway or Quantify Protein Turnover Reagent Positional vs. Uniform Labeling Goal->Reagent Informs Analysis Mass Spectrometry or NMR Spectroscopy Reagent->Analysis Determines Analysis->Goal Provides Data For

Caption: The interplay between research goals and reagent selection.

  • Positional Labeling (e.g., Boc-L-Alanine-1-¹³C): This is often a more cost-effective option when the research goal is to trace the fate of a specific carbon atom, for instance, the carboxyl carbon during metabolic transformations. It is particularly useful in metabolic flux analysis where the fragmentation patterns in mass spectrometry reveal the distribution of the label.

  • Uniform Labeling (e.g., Boc-L-Alanine-¹³C₃): While more expensive, uniform labeling provides a larger mass shift, which can be advantageous in mass spectrometry-based quantification, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), to ensure clear separation of isotopic envelopes. In NMR spectroscopy, uniform labeling can provide more comprehensive structural information through ¹³C-¹³C correlations.

Conclusion

The selection and use of ¹³C labeled Boc-Alanine reagents require a careful consideration of both economic and scientific factors. While the initial cost of these reagents is significantly higher than their unlabeled counterparts, the value they provide in generating unambiguous and high-quality data in complex biological systems is often invaluable. By understanding the factors that drive the cost and by employing robust and well-validated protocols, researchers can confidently and effectively leverage the power of stable isotope labeling to advance their scientific discoveries. This guide serves as a foundational resource for navigating the practicalities of working with these powerful chemical tools.

References

  • Kay, L. E., & Gardner, K. H. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(27), 6435-6436.
  • Innovagen. (n.d.). Peptides labelled with stable isotopes 13C or 15N. Retrieved from [Link]

  • Fralin Biomedical Research Institute at VTC. (n.d.). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Incorporating L-Alanine-N-t-Boc (1-13C) into Metabolic Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the specialized handling, synthesis, and metabolic application of L-Alanine-N-t-Boc (1-13C) .

Executive Summary & Strategic Rationale

L-Alanine-N-t-Boc (1-13C) is a high-precision isotopic building block, not a direct metabolic tracer. Its tert-butyloxycarbonyl (Boc) protecting group renders it metabolically inert, preventing cellular uptake until chemically modified. Therefore, its primary utility lies in Solid Phase Peptide Synthesis (SPPS) to create site-specifically labeled peptides or enzymatic probes.

Why use L-Alanine-N-t-Boc (1-13C)?

  • Site-Specific Labeling: Unlike "uniform" labeling (U-13C), this compound introduces a single 13C atom at the carbonyl position (C1). This allows for precise tracking of proteolytic cleavage or decarboxylation events without spectral crowding in NMR or Mass Spectrometry.

  • Metabolic Fate Tracking: Upon release of the free amino acid, the [1-13C] label specifically tracks flux through Pyruvate Dehydrogenase (PDH) . The C1 atom is released as

    
    CO
    
    
    
    during the conversion of Pyruvate to Acetyl-CoA, making it a "sacrificial" label for oxidative flux measurement.
  • Peptide Stability Standards: It is essential for synthesizing heavy isotope-labeled internal standards (SIS) for quantitative proteomics (SRM/MRM assays).

Metabolic Fate & Tracer Logic

Before synthesis, researchers must understand the signal readout. Once the L-Alanine (1-13C) residue is released (via peptidase activity) and transaminated to pyruvate, its metabolic fate is distinct from C2 or C3 labeled variants.

Diagram 1: Metabolic Fate of the C1 Label

MetabolicFate BocAla Boc-Peptide (Inert) FreeAla L-Alanine (1-13C) BocAla->FreeAla 1. Proteolysis (Peptidases) Pyruvate Pyruvate (1-13C) FreeAla->Pyruvate 2. ALT (Transamination) Lactate Lactate (1-13C) Pyruvate->Lactate 3. LDH (Anaerobic Flux) AcetylCoA Acetyl-CoA (Unlabeled) Pyruvate->AcetylCoA 4. PDH (Oxidative Flux) CO2 13-CO2 (Exhaled/Bicarbonate) Pyruvate->CO2 Decarboxylation

Caption: The C1 label (red path) is retained in Lactate but lost as CO2 during oxidation to Acetyl-CoA, distinguishing anaerobic vs. oxidative flux.

Protocol A: Site-Specific Incorporation via Boc-SPPS

This protocol describes the incorporation of L-Alanine-N-t-Boc (1-13C) into a peptide tracer using Boc-chemistry Solid Phase Peptide Synthesis . Note: If using Fmoc chemistry, this residue must be the N-terminal "cap" or manually deprotected, as the Boc group is not base-labile.

Materials Required
  • Resin: PAM resin (for acid stability) or MBHA resin (for C-terminal amides).

  • Activator: HBTU or DIC/HOBt.

  • Deprotection Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1]

  • Neutralizer: 10% Diisopropylethylamine (DIEA) in DCM.

  • Cleavage Cocktail: Hydrogen Fluoride (HF) with p-cresol scavenger (High Caution) OR TFMSA (Trifluoromethanesulfonic acid).

Step-by-Step Workflow
Step 1: Resin Swelling & Preparation
  • Weigh appropriate resin (0.5 mmol scale) into a fritted reaction vessel.

  • Swell in DCM for 30 minutes. Drain.

Step 2: Deprotection Cycle (Removing previous Boc)

Crucial: This step exposes the amine of the growing chain to accept the labeled Alanine.

  • Pre-wash: Add 50% TFA/DCM (10 mL), shake for 1 min. Drain.

  • Deprotection: Add 50% TFA/DCM, shake for 20 min.

  • Wash: DCM (3x), Methanol (1x), DCM (3x).

  • Neutralization: Add 10% DIEA/DCM, shake for 1 min (x2).

  • Wash: DCM (3x). Resin is now ready for coupling.

Step 3: Coupling L-Alanine-N-t-Boc (1-13C)

Rationale: Use a 3-fold molar excess to ensure complete coupling of the expensive isotope.

  • Dissolve 1.5 mmol L-Alanine-N-t-Boc (1-13C) in minimal DMF/DCM.

  • Add 1.5 mmol Activator (e.g., HBTU) and 3.0 mmol DIEA .

  • Transfer mixture to the resin vessel immediately.

  • Shake at Room Temperature for 60–90 minutes.

  • Kaiser Test (QC): Remove a few beads, wash with ethanol, add ninhydrin reagents.

    • Blue beads = Incomplete coupling (Repeat Step 3).

    • Colorless/Yellow beads = Successful incorporation of 13C-Alanine.

Step 4: Final Cleavage & Side-Chain Deprotection

Note: The Boc group on the N-terminus of your new tracer is removed during this step if using HF/TFMSA.

  • Dry resin under nitrogen.

  • HF Cleavage (Standard): Treat resin with anhydrous HF + p-cresol (90:10) at 0°C for 1 hour.

  • Extraction: Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Synthesis of [1-13C]Alanine Ethyl Ester (Enzymatic Probe)

For researchers studying esterase activity or needing a cell-permeable metabolic precursor, the ethyl ester form is superior to the free acid.

Reaction Scheme


Methodology
  • Esterification: Dissolve 1.0 g L-Alanine-N-t-Boc (1-13C) in 20 mL anhydrous DCM.

  • Add 1.2 eq Ethanol, 1.2 eq EDC (coupling agent), and 0.1 eq DMAP (catalyst). Stir 12h at RT.

  • Workup: Wash with 1M KHSO

    
    , saturated NaHCO
    
    
    
    , and brine. Dry over MgSO
    
    
    . Evaporate solvent.[2][3][4]
  • Boc-Removal (Activation): Dissolve the resulting oil in 4M HCl in Dioxane . Stir 1 hour.

  • Precipitation: Add cold diethyl ether to precipitate the labeled ester hydrochloride salt.

  • Validation: 1H NMR should show loss of the Boc singlet (1.4 ppm) and retention of the ethyl quartet/triplet.

Data Analysis & Interpretation

When using the synthesized tracer in biological systems, the 13C enrichment at C1 provides specific readouts.

Table 1: Interpretation of 13C-NMR / Mass Spec Shifts
MetaboliteChemical Shift (13C NMR)Mass Shift (MS)Biological Interpretation
L-Alanine (C1) ~176.5 ppmM+1Free amino acid pool size; Proteolysis rate.
Pyruvate (C1) ~173.0 ppm (Carboxylate)M+1Transamination flux (ALT activity).
Lactate (C1) ~183.0 ppmM+1Anaerobic glycolysis flux (Warburg effect).
Bicarbonate ~160.0 ppmM+1Oxidative Flux. Marker of PDH activity.
Critical QC Checkpoint

Before biological application, verify the isotopic enrichment of your synthesized peptide/probe.

  • Method: LC-MS/MS.

  • Acceptance Criteria: The M+1 isotopologue abundance must match the theoretical enrichment (typically >99% for commercial precursors).

  • Common Failure: If M+0 is high, the coupling efficiency was low, or the labeled precursor was diluted with unlabeled alanine during synthesis handling.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Malloy, C. R., et al. (1988). Analysis of isotopomers in 13C-labeled metabolites by proton NMR. American Journal of Physiology, 259, C934. Link

  • BenchChem. (2025).[2][5] Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols. BenchChem Protocols. Link

  • Hurd, R. E., et al. (2012). Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization. Journal of Magnetic Resonance Imaging, 36(6), 1314-1328. Link

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

Boc deprotection methods for 13C labeled peptides

High-Fidelity Boc Deprotection for Isotopically Labeled ( C/ N) Peptides

Application Note: AN-2026-BOC-ISO

Abstract & Strategic Overview

The deprotection of tert-butyloxycarbonyl (Boc) groups from isotopically labeled peptides (


For standard peptides, minor side reactions or salt contaminants are often acceptable or easily purified. However, for

  • Asset Protection: Isotopically labeled amino acids increase raw material costs by 10–100x. Protocols must prioritize quantitative yield over speed.

  • Spectral Purity: The standard byproduct of Boc deprotection—Trifluoroacetic Acid (TFA) salts—strongly associates with cationic residues. TFA creates background signals in NMR and alters peptide conformation.

This guide details two optimized protocols: Method A (TFA-Mediated with Scavenger Optimization) for maximum yield of difficult sequences, and Method B (HCl/Dioxane) for direct isolation of NMR-compatible chloride salts.

Mechanistic Principles

Boc removal is an acid-catalyzed elimination (E1 mechanism). The carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl-oxygen bond.[1] This generates the free amine, CO

1

The Critical Failure Point: The generated tert-butyl cation is an electrophile. Without adequate scavengers, it will alkylate nucleophilic side chains (Trp, Met, Tyr, Cys), permanently modifying the expensive labeled peptide.

Diagram 1: Acidolytic Cleavage & Cation Scavenging

BocMechanismBocPepBoc-Peptide(Protected)ProtonationProtonation(TFA/HCl)BocPep->ProtonationIntermediateCarbamic AcidIntermediateProtonation->Intermediate- tBu+Cationtert-ButylCation (+)Protonation->CationFreePepNH3+-Peptide(Deprotected)Intermediate->FreePep- CO2ScavengerScavenger(Silane/Thiol)Cation->ScavengerTrappingSideReactionAlkylatedSide Chain(Impurity)Cation->SideReactionNo ScavengerGasCO2 + IsobutyleneAdductScavenger-tBuAdductScavenger->Adduct

Caption: Mechanism of Boc cleavage showing the critical divergence between successful scavenging and irreversible side-chain alkylation.

Protocol A: The "Gold Standard" (TFA + Scavengers)

Best for: Peptides containing Trp, Met, or Cys; Long sequences (>15 AA). Rationale: TFA is a superior solvent to Dioxane, ensuring full solubilization of hydrophobic labeled segments.

Reagents
  • Acid: Trifluoroacetic Acid (TFA), HPLC Grade (freshly opened).

  • Scavenger Cocktail (Choose based on sequence):

    • Standard: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% H

      
      O.
      
    • Trp/Met-Rich: 90% TFA, 5% Thioanisole, 3% EDT (1,2-Ethanedithiol), 2% Anisole.

  • Precipitation: Diethyl Ether (Cold, -20°C).

Step-by-Step Procedure
  • Preparation: Cool the scavenger cocktail to 0°C.

  • Dissolution: Add the cleavage cocktail to the dry peptide-resin or protected peptide (10 mL per gram of resin).

    • Note: For

      
      C peptides, ensure the vessel is glass (Teflon can absorb small amounts of hydrophobic peptides).
      
  • Reaction: Stir at Room Temperature for:

    • 30 min (Standard residues).

    • 60–90 min (Arg/Trp/Met rich sequences).

    • Warning: Do not exceed 2 hours; acidolysis of the peptide bond is rare but possible with

      
      C-carbonyls over long durations.
      
  • Concentration (Critical for Yield): Use a stream of N

    
     gas to evaporate TFA until the volume is reduced by 80%. Do not rotary evaporate to dryness , as this traps scavengers in the peptide matrix.
    
  • Ether Precipitation:

    • Add 10-fold excess of ice-cold diethyl ether.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C.

    • Decant carefully. (Save the supernatant! Check by HPLC before disposal to ensure no labeled peptide is lost).

  • Wash: Resuspend pellet in cold ether, vortex, centrifuge, and decant. Repeat 3 times.

Protocol B: The "NMR-Direct" Method (HCl/Dioxane)

Best for: Short-to-medium peptides; Preparation for NMR; Avoiding Fluorine (

Rationale:
Reagents
  • Reagent: 4M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Scavenger: 2% Anisole or TIPS (Avoid thiols if possible, as they are harder to remove without HPLC).

Step-by-Step Procedure
  • Dissolution: Dissolve the protected peptide in a minimal amount of DCM (Dichloromethane) if solubility in Dioxane is poor.

  • Reaction: Add 4M HCl/Dioxane (20 equivalents relative to Boc groups).

  • Timing: Stir vigorously for 30–45 minutes at Room Temperature.

    • Observation: The product often precipitates as the reaction proceeds (HCl salts are less soluble in Dioxane than Boc-peptides).

  • Workup:

    • Evaporate solvent under N

      
       stream or reduced pressure.
      
    • Trituration: Add cold diethyl ether to the residue. Triturate (grind/sonicate) to remove excess HCl and scavengers.

    • Filter or centrifuge to collect the white solid.

Critical Workflow: TFA-to-Chloride Salt Exchange

If Method A (TFA) was used, the peptide exists as a trifluoroacetate salt. For

  • TFA ions form tight ion pairs, distorting chemical shifts.

  • 
    F signals can couple or overlap in specific heteronuclear experiments.
    
The HCl Lyophilization Protocol

Do not use ion-exchange columns for small batches of

  • Dissolve: Dissolve the TFA-peptide in 50–100 mM HCl (aq).

  • Equilibrate: Let stand for 5 minutes. The large excess of Cl

    
     displaces TFA
    
    
    .
  • Freeze & Lyophilize: Freeze in liquid nitrogen and lyophilize to dryness.

  • Repeat: Repeat steps 1–3 three times .

    • Why? TFA is volatile. Each cycle removes displaced TFA as gas.

  • Validation: Dissolve a small aliquot in D

    
    O. Run a quick 
    
    
    F NMR (unsuppressed). A clean baseline indicates successful removal.
Diagram 2: Decision Matrix for 13C Peptide Processing

WorkflowStartStart: Protected 13C-PeptideDecisionIntended Application?Start->DecisionPathNMRNMR Structure / BindingDecision->PathNMRStructural BiologyPathSynStandard Synthesis / BioassayDecision->PathSynGeneral UseMethodBMethod B: 4M HCl/Dioxane(Direct Chloride Salt)PathNMR->MethodBSoluble in Dioxane? YesMethodAMethod A: TFA + Scavengers(High Solubilization)PathNMR->MethodASoluble in Dioxane? NoPathSyn->MethodAFinalFinal Product(>98% Purity, Cl- Salt)MethodB->FinalExchangeSalt Exchange(3x HCl Lyophilization)MethodA->ExchangeIf NMR RequiredMethodA->FinalIf BioassayExchange->Final

Caption: Decision tree for selecting the optimal deprotection route based on peptide solubility and downstream application.

Scavenger Selection Guide

Quantitative comparison of scavenger efficacy for suppressing tert-butyl cation alkylation.

Scavenger CocktailComposition (v/v)Target ResiduesProsCons
Cocktail B 88% TFA, 5% Phenol, 5% H

O, 2% TIPS
General, Arg, TyrExcellent general purpose.Phenol is difficult to remove; toxic.
Reagent K 82.5% TFA, 5% Phenol, 5% H

O, 5% Thioanisole, 2.5% EDT
Trp, Met, Cys, TyrBest protection for Trp/Met. Foul odor (EDT); Thioanisole can form adducts.
Silane Mix 95% TFA, 2.5% H

O, 2.5% TIPS
General, no Met/TrpCleanest workup (volatile).Insufficient for sensitive Trp/Met peptides.
High-Water 95% TFA, 5% H

O
Simple peptidesCheapest; Greenest.Poor scavenging for bulky cations.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in peptide synthesis. International Journal of Peptide and Protein Research, 12(5), 258–268. Link

  • Andrushchenko, V. V., et al. (2007).[2] Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides. Journal of Peptide Science, 13(1), 37–43.[2] Link

  • Sigma-Aldrich. (2024). Cleavage and Deprotection Protocols for Boc-SPPS. Link

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Context on scavenger evolution). Link

Application Note: Precision Synthesis of [1-13C]L-Alanine Biomarkers for Hyperpolarized MRI

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 13C-Labeled Alanine Derivatives for Biomarkers Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Imaging Specialists

Executive Summary

The metabolic reprogramming of cancer cells—specifically the "Warburg Effect"—has established hyperpolarized (HP)


C-magnetic resonance imaging (MRI) as a transformative tool in oncology.[1] While [1-

C]pyruvate is the industry standard, its metabolic conversion to [1-

C]alanine
via alanine transaminase (ALT) is emerging as a critical biomarker for hepatocellular carcinoma (HCC) and pancreatic cancer.

This guide details the enzymatic synthesis of [1-


C]L-alanine with 

enantiomeric excess (ee), essential for clinical-grade imaging agents. Unlike chemical synthesis (e.g., Strecker), which yields racemic mixtures requiring costly resolution, our enzymatic protocol utilizes a coupled cofactor recycling system to ensure economic viability and stereochemical purity.

Scientific Background & Biomarker Mechanism[2][3][4][5]

The ALT Pathway as a Diagnostic Target

In healthy hepatic tissue, alanine serves as a carrier of carbon and nitrogen between the liver and muscle (the Glucose-Alanine Cycle). In aggressive tumors, particularly HCC, ALT expression is often upregulated to support rapid biomass synthesis.

When hyperpolarized [1-


C]pyruvate is injected, it is converted into [1-

C]lactate (via LDH) and [1-

C]alanine (via ALT). The real-time ratio of Alanine/Lactate provides a metabolic signature capable of distinguishing aggressive tumors from inflammation or benign lesions.

MetabolicFlux Pyruvate [1-13C]Pyruvate (Hyperpolarized) Alanine [1-13C]Alanine (Biomarker Signal) Pyruvate->Alanine ALT (Upregulated in HCC) Lactate [1-13C]Lactate (Warburg Marker) Pyruvate->Lactate LDH Glutamate Glutamate AlphaKG α-Ketoglutarate Glutamate->AlphaKG Amine Transfer

Figure 1: The metabolic fate of hyperpolarized pyruvate.[2] The conversion to [1-13C]alanine via Alanine Transaminase (ALT) is the specific biomarker signal synthesized in this protocol.

Strategic Synthesis Selection

FeatureMethod A: Enzymatic Synthesis (Recommended)Method B: Chemical Strecker Synthesis
Enantioselectivity >99% L-Isomer (Stereospecific)Racemic (50:50 D/L Mixture)
Yield >90%60-75%
Purification Simple (Ultrafiltration/Ion Exchange)Complex (Chiral Resolution required)
Cost Efficiency High (with NADH recycling)Moderate (High cost of resolution)
Application Clinical Imaging / Metabolomics Small molecule standards

Protocol A: Enzymatic Synthesis of [1-13C]L-Alanine

Principle: Reductive amination of sodium [1-


C]pyruvate using L-Alanine Dehydrogenase (ALD). To prevent stoichiometric consumption of expensive NADH, a Formate Dehydrogenase (FDH) coupled loop is employed to regenerate NADH from NAD+ using ammonium formate.
Reagents & Equipment[7][8][9]
  • Substrate: Sodium [1-

    
    C]pyruvate (99 atom % 
    
    
    
    C).
  • Enzymes:

    • L-Alanine Dehydrogenase (ALD) from Bacillus subtilis (recombinant).

    • Formate Dehydrogenase (FDH) from Candida boidinii.

  • Cofactors: NAD+ (catalytic amount, 1 mM).

  • Co-substrate: Ammonium Formate (source of amine and hydride).

  • Buffer: Potassium Phosphate (100 mM, pH 8.0).

  • Purification: Dowex 50W-X8 (H+ form) cation exchange resin.

Workflow Diagram

EnzymaticSynthesis cluster_reaction Coupled Enzyme System cluster_downstream Downstream Processing Pyruvate [1-13C]Pyruvate Alanine [1-13C]L-Alanine Pyruvate->Alanine ALD Ultrafiltration 1. Protein Removal (10kDa MWCO) Alanine->Ultrafiltration Formate Ammonium Formate CO2 CO2 + H2O Formate->CO2 FDH NADH NADH NAD NAD+ NADH->NAD Oxidation NAD->NADH Reduction IonExchange 2. Cation Exchange (Dowex 50W-X8) Ultrafiltration->IonExchange Lyophilization 3. Lyophilization (Final Product) IonExchange->Lyophilization

Figure 2: Coupled enzymatic cycle for the synthesis of [1-13C]L-Alanine with in situ cofactor regeneration.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL Falcon tube or glass reactor, dissolve Sodium [1-

      
      C]pyruvate (500 mg, ~4.5 mmol) in 20 mL of 100 mM Potassium Phosphate buffer (pH 8.0).
      
    • Add Ammonium Formate (1.5 equivalents, 425 mg).

    • Add catalytic NAD+ (14 mg, final conc ~1 mM).

    • Critical Step: Degas the solution with nitrogen for 10 minutes to prevent enzyme oxidation.

  • Initiation:

    • Add Formate Dehydrogenase (50 Units) and L-Alanine Dehydrogenase (50 Units).

    • Incubate at 30°C with gentle shaking (150 rpm).

  • Monitoring:

    • Monitor pH every 60 minutes. The reaction produces CO

      
       (which off-gasses) and consumes ammonium. Maintain pH 7.5–8.0 using dilute NH
      
      
      
      OH.
    • Endpoint: Reaction is complete when [1-

      
      C]pyruvate is undetectable by HPLC or TLC (ninhydrin stain for alanine appearance). Typically 12–16 hours.
      
  • Purification:

    • De-proteinization: Pass the reaction mixture through a 10 kDa MWCO centrifugal filter to remove enzymes.

    • Cation Exchange: Load the filtrate onto a column containing Dowex 50W-X8 (H+ form).

      • Wash: Elute with 50 mL distilled water to remove formate, phosphate salts, and residual pyruvate.

      • Elute: Elute the [1-

        
        C]L-Alanine using 1M NH
        
        
        
        OH.
    • Isolation: Evaporate the ammoniacal fractions under reduced pressure (rotary evaporator) to remove excess ammonia. Lyophilize the residue to obtain [1-

      
      C]L-Alanine as a white powder.
      

Quality Control & Validation Protocols

Trustworthiness in biomarker synthesis relies on rigorous characterization.

A. Isotopic Enrichment Analysis ( H-NMR)

The introduction of


C at the C1 position creates a distinct splitting pattern in the proton NMR spectrum due to heteronuclear coupling (

and

).
  • Protocol: Dissolve 5 mg product in D

    
    O.
    
  • Expectation:

    • The methyl doublet (H3) at

      
       1.47 ppm will split further into a doublet-of-doublets (dd) due to coupling with C1 (
      
      
      
      Hz).
    • The

      
      -proton (H2) at 
      
      
      
      3.78 ppm will show large coupling to C1 (
      
      
      Hz).
  • Calculation: Enrichment % = [Integral(Splitting) / (Integral(Splitting) + Integral(Central Peak))]

    
     100.
    
B. Enantiomeric Purity (Chiral HPLC)
  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: 2 mM CuSO

    
     in water (for ligand exchange columns).
    
  • Detection: UV at 254 nm.

  • Criteria: L-Alanine > 99.5%. Presence of D-Alanine indicates enzyme contamination or racemization.

C. Mass Spectrometry (Derivatization)

For precise quantification in biological matrices, derivatization with Fmoc-Cl is recommended before MS analysis.

  • Reaction: Mix 50 µL sample + 50 µL Borate buffer (pH 8.5) + 100 µL Fmoc-Cl (in ACN). Incubate 10 min.

  • Analysis: LC-MS/MS (ESI+). Monitor transition

    
     315 
    
    
    
    179 (Fmoc fragment) vs.
    
    
    316
    
    
    179 for the labeled variant.

References

  • Hu, S., et al. (2011). 13C-Pyruvate Imaging of Tumor Metabolism.[1][3]Magnetic Resonance in Medicine . Highlighting the role of Alanine/Lactate ratios in cancer grading. Link

  • Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism with Hyperpolarized 13C MRI.[1][4][5][3]Neoplasia .[1][4] Comprehensive review of HP-MRI biomarkers including Alanine. Link

  • Sigma-Aldrich. Stable Isotope Labeling Methods for Protein Dynamics. (Protocol basis for enzymatic coupling). Link

  • Cambridge Isotope Laboratories. L-Alanine (13C3, 99%; 15N, 99%) Product Documentation. Specifications for NMR standards. Link

  • Darpolor, M. M., et al. (2012).[4] Human Hepatocellular Carcinoma Metabolism: Imaging by Hyperpolarized 13C Magnetic Resonance Spectroscopy.Journal of Liver: Disease & Transplantation .[4] Specific application of Alanine biomarkers in liver cancer. Link

Sources

Metabolic flux analysis using 1-13C alanine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Differential Metabolic Flux Analysis of Pyruvate Nodes Using [1-13C]Alanine

Executive Summary

This technical guide details the application of [1-13C]Alanine as a positional isotopic tracer for metabolic flux analysis (MFA). Unlike uniformly labeled glucose ([U-13C]Glucose), which scrambles carbon atoms across multiple pathways, [1-13C]Alanine provides a precise, binary readout of the mitochondrial pyruvate bifurcation.

This protocol is specifically designed to quantify the flux ratio between Pyruvate Dehydrogenase (PDH) (oxidative metabolism) and Pyruvate Carboxylase (PC) (anaplerosis/gluconeogenesis). It is an essential tool for researchers investigating the Warburg effect in oncology, hepatic gluconeogenesis in diabetes, and mitochondrial dysfunction.

Mechanistic Basis: The Fate of Carbon-1

The utility of [1-13C]Alanine rests on the specific atomic fate of its carboxyl carbon (C1) upon entering the mitochondria.

  • Entry & Transamination: [1-13C]Alanine enters the cell (via ASCT2/SNAT transporters) and is rapidly converted to [1-13C]Pyruvate by Alanine Transaminase (ALT/GPT), transferring the label to the cytosolic pyruvate pool.

  • The Bifurcation Point: [1-13C]Pyruvate enters the mitochondria and faces two primary fates:

    • Path A: Oxidative Decarboxylation (PDH Complex):

      
      
      
      • Outcome: The C1 label is lost as CO2. The resulting Acetyl-CoA is unlabeled (M+0). Consequently, Citrate formed from this Acetyl-CoA will be unlabeled (assuming unlabeled OAA).

    • Path B: Anaplerotic Carboxylation (Pyruvate Carboxylase):

      
      
      
      • Outcome: The C1 label is retained in Oxaloacetate (OAA). This labeled OAA equilibrates with Malate and Fumarate, resulting in M+1 isotopomers of TCA cycle intermediates.

Key Diagnostic Logic:

  • High PDH activity

    
     Enrichment of 13CO2  (breath/media) + Unlabeled  Citrate/Malate.
    
  • High PC activity

    
     Enrichment of M+1 Malate/Aspartate/Citrate .
    
Visualization: The C1 Labeling Pathway

Alanine_Flux_Pathway cluster_legend Legend Ala [1-13C]Alanine Pyr [1-13C]Pyruvate Ala->Pyr ALT (Cytosol) ACoA Acetyl-CoA (Unlabeled) Pyr->ACoA PDH (Mitochondria) CO2 13CO2 (Lost Label) Pyr->CO2 Decarboxylation OAA [1-13C]Oxaloacetate Pyr->OAA PC (Anaplerosis) Cit Citrate (M+1 via PC) ACoA->Cit CS OAA->Cit CS Mal Malate (M+1) OAA->Mal MDH (Equilibration) L1 Labeled Carbon Retained L2 Labeled Carbon Lost

Fig 1. Metabolic fate of [1-13C]Alanine. PDH activity removes the label; PC activity retains it.

Experimental Protocol

This protocol uses GC-MS with TBDMS (tert-butyldimethylsilyl) derivatization. TBDMS is preferred over MOX-TMS for this application because it produces stable [M-57]+ fragments (loss of tert-butyl group), allowing for robust quantification of mass isotopomer distributions (MIDs).

Reagents & Materials
  • Tracer: L-Alanine [1-13C] (99% enrichment).

  • Media: DMEM/RPMI (Glucose-free, Glutamine-free initially). Dialyzed FBS is mandatory to remove unlabeled background alanine.

  • Quenching: 80% Methanol (pre-chilled to -80°C).

  • Internal Standard: Norvaline or U-13C-Glutamate.

  • Derivatization: MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

Cell Culture & Tracer Administration
  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well). Incubate overnight.
    
  • Wash: Wash cells 2x with warm PBS to remove residual media.

  • Pulse: Add experimental media containing 2-5 mM [1-13C]Alanine .

    • Note: Ensure glucose is present at physiological levels (5 mM) unless studying gluconeogenesis specifically.

    • Timepoint: Incubate for 4–6 hours to achieve isotopic steady state in TCA intermediates (Citrate/Malate).

Metabolite Extraction (Bligh-Dyer Modified)

Critical: Speed is essential to prevent metabolic turnover during harvesting.

  • Quench: Rapidly aspirate media. Immediately add 1 mL -80°C 80% Methanol .

  • Scrape: Scrape cells on dry ice. Transfer suspension to a cold microcentrifuge tube.

  • Freeze-Thaw: Vortex 30s. Freeze in liquid nitrogen, thaw on ice (3 cycles) to lyse membranes.

  • Clarify: Centrifuge at

    
     for 15 min at 4°C.
    
  • Dry: Transfer supernatant to a glass vial. Evaporate to complete dryness using a SpeedVac or N2 stream at 37°C.

Derivatization (TBDMS)
  • Solubilize: Add 30

    
    L Pyridine (anhydrous) to the dried residue.
    
  • React: Add 50

    
    L MTBSTFA + 1% TBDMCS .
    
  • Incubate: Seal vial tightly. Heat at 60°C for 60 minutes .

  • Transfer: Transfer to GC-MS insert vials.

GC-MS Acquisition
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium (1 mL/min constant flow).

  • Inlet: 280°C, Splitless mode (1

    
    L injection).
    
  • Temperature Gradient:

    • Initial: 100°C (hold 2 min).

    • Ramp: 10°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Mode: SIM (Selected Ion Monitoring) is preferred for sensitivity.

Target Ions (TBDMS Derivatives, [M-57]+):

Metabolite Derivative Target Ion (m/z) M+0 Target Ion (m/z) M+1
Pyruvate 2-TBDMS 174 175
Alanine 2-TBDMS 260 261
Lactate 2-TBDMS 261 262
Malate 3-TBDMS 419 420
Citrate 4-TBDMS 459 460

| Aspartate | 3-TBDMS | 418 | 419 |

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for the natural abundance of stable isotopes (C, H, N, O, Si) in the derivative skeleton.

  • Use software such as IsoCor , Metran , or OpenMebius .

  • Output: Fractional abundance (

    
    ) where 
    
    
    
    .
Calculating the PC/PDH Ratio

The ratio of flux entering the TCA cycle via PC vs. PDH can be estimated using the labeling of Malate (or Aspartate) relative to the precursor enrichment.

Since PDH removes the C1 label and PC retains it:

  • PDH Flux: Contributes to the unlabeled (

    
    ) pool of Citrate/Malate.
    
  • PC Flux: Contributes to the singly labeled (

    
    ) pool of Malate/OAA.
    

Simplified Flux Ratio Equation:



Note: For precise quantification, metabolic modeling (13C-MFA) fitting an ODE model to the data is required to account for label scrambling at the Succinate/Fumarate step and multiple turns of the TCA cycle.

Workflow Visualization

Protocol_Workflow Step1 Cell Seeding (6-well plate) Step2 Tracer Addition [1-13C]Alanine (4-6 hrs) Step1->Step2 Step3 Quench & Extract -80°C MeOH Bligh-Dyer Step2->Step3 Step2->Step3 Steady State Step4 Derivatization MTBSTFA (60°C, 1hr) Step3->Step4 Step5 GC-MS Analysis SIM Mode (M-57 fragments) Step4->Step5 Step6 Data Processing Natural Abundance Correction Step5->Step6

Fig 2. Step-by-step experimental workflow for 1-13C Alanine MFA.

Troubleshooting & Quality Control

IssueProbable CauseSolution
High M+0 in Pyruvate Endogenous production or slow uptakeIncrease tracer concentration (up to 5mM) or check ASCT2 transporter expression.
Low Signal Intensity Incomplete derivatizationEnsure reagents are fresh (moisture sensitive). Increase reaction time to 90 min.
Inconsistent Labeling Metabolic quenching too slowUse liquid nitrogen or ensure MeOH is at -80°C. Do not wash cells with cold PBS (shocks metabolism); use warm PBS.
Unexpected M+2 Multiple TCA turns or tracer impurityCheck tracer purity (>99%). High M+2 usually indicates high TCA cycling rate (label re-entry).

References

  • Antoniewicz, M. R. (2019).[1] High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2588–2624. Link

  • Burgess, S. C., et al. (2011). Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance.[2][3][4] PNAS, 108(49), 19540-19545. Link

  • TeSlaa, T., & Teitell, M. A. (2014). Techniques to monitor glycolysis. Methods in Enzymology, 542, 91-114. Link

  • Young, J. D., et al. (2011). 13C metabolic flux analysis of a pyruvate dehydrogenase complex-deficient, L-valine-producing Corynebacterium glutamicum. Applied and Environmental Microbiology, 77(17), 6168–6175. Link

Sources

Application Note: Optimizing Boc-Chemistry for the Synthesis of Isotope-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope-labeled amino acids are indispensable tools in modern biomedical research, enabling precise quantification in proteomics, metabolic flux analysis, and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and versatile strategy for the synthesis of these critical reagents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and optimization of Boc-chemistry for the preparation of isotope-labeled amino acids. We delve into the mechanistic underpinnings of Boc-protection and deprotection, offer detailed, field-proven protocols, and present a systematic approach to troubleshooting common challenges, ensuring high yield, purity, and isotopic enrichment.

Introduction: The Strategic Role of Boc-Chemistry in Isotope Labeling

Isotope-labeled amino acids, where atoms such as ¹²C, ¹⁴N, or ¹H are replaced by their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H/D), have become cornerstone reagents in quantitative life sciences.[1][2][3] Their chemical identity to endogenous molecules allows them to be used as tracers and internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[2][][5]

Chemical synthesis provides unparalleled control over the precise location and number of isotopic labels within an amino acid, a critical factor for many experimental designs.[2][][] The Boc protecting group is particularly well-suited for this application due to its stability under a wide range of reaction conditions, including those used for isotopic incorporation, and its clean, acid-labile removal.[7][8][] This guide will elucidate the nuances of employing Boc-chemistry to streamline the synthesis of high-purity, isotopically labeled amino acids.

Core Principles: The Mechanism of Boc-Protection and Deprotection

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Boc-Protection: Electrophilic Attack on the Amine

The protection of an amino acid's alpha-amino group is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11] While the reaction can proceed without a base, the use of a mild base (e.g., sodium bicarbonate, triethylamine) is common to neutralize the co-generated acid and drive the reaction to completion.[7][10] The resulting tert-butyl carbonate intermediate is unstable and decomposes into carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[10][11]

Boc_Protection cluster_reactants Reactants cluster_products Products AA R-CH(NH₂)-COOH (Isotope-Labeled Amino Acid) Boc_AA R-CH(NH-Boc)-COOH (Boc-Protected Amino Acid) AA->Boc_AA  + Boc₂O (Base, Solvent) Boc2O (tBuOCO)₂O (Boc Anhydride) Byproducts tBuOH + CO₂

Figure 1: General workflow for Boc-protection of an isotope-labeled amino acid.

Boc-Deprotection: Acid-Mediated Cleavage

The Boc group is renowned for its sensitivity to acidic conditions.[12][13] Deprotection is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[13] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide, regenerating the free amine. The key intermediate is the tertiary tert-butyl cation (t-Bu⁺), which is highly stable.[12]

It is the reactivity of this carbocation that necessitates the primary optimization strategy in Boc-deprotection: the use of scavengers. Nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), can be alkylated by the t-Bu⁺ cation, leading to undesired byproducts.[14] Scavengers, such as triisopropylsilane (TIS) or thioanisole, are added to the cleavage cocktail to trap the tert-butyl cation and prevent these side reactions.[7]

Boc_Deprotection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boc_AA R-CH(NH-Boc)-COOH tBu_cation t-Bu⁺ (tert-butyl cation) Boc_AA->tBu_cation  + Acid Acid TFA or HCl Free_AA R-CH(NH₃⁺)-COOH tBu_cation->Free_AA Byproducts Isobutylene + CO₂ tBu_cation->Byproducts

Figure 2: Simplified mechanism of acid-catalyzed Boc-deprotection.

Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should optimize parameters based on the specific amino acid, its isotopic label, and the scale of the synthesis.

Protocol: Boc-Protection of an Isotope-Labeled Amino Acid

This protocol describes a general method for the N-α-Boc protection of a generic isotope-labeled amino acid (e.g., ¹³C₆-L-Leucine).

Materials:

  • Isotope-Labeled Amino Acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the isotope-labeled amino acid in a 1:1 mixture of 1,4-dioxane and deionized water. Add the sodium bicarbonate and stir until fully dissolved.

    • Causality: The aqueous dioxane ensures solubility for both the polar amino acid and the nonpolar Boc₂O. NaHCO₃ acts as the base to facilitate the reaction and neutralize acidic byproducts.[7]

  • Boc₂O Addition: Dissolve Boc₂O in a minimal amount of 1,4-dioxane and add it dropwise to the stirring amino acid solution at room temperature.

    • Causality: Slow addition prevents localized high concentrations of Boc₂O, which can lead to side reactions. A slight excess of Boc₂O ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up - Solvent Removal: Once complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Work-up - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product will likely precipitate or become oily. Extract the aqueous layer three times with ethyl acetate.

    • Causality: Acidification protonates the carboxylate, rendering the Boc-amino acid less water-soluble and extractable into an organic solvent.

  • Work-up - Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-protected isotope-labeled amino acid.

  • Purification & Characterization: If necessary, purify the product by flash column chromatography. Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

    • Self-Validation: MS is critical to confirm the correct mass, verifying both the addition of the Boc group and the retention of the isotopic label.[]

Protocol: TFA-Mediated Boc-Deprotection

This protocol details the removal of the Boc group, including the use of scavengers to protect sensitive side chains.

Materials:

  • Boc-Protected Amino Acid (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane, TIS) (5% v/v) - if required

  • Cold Diethyl Ether

Procedure:

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is 95:5 (v/v) TFA:DCM. If the amino acid has a nucleophilic side chain (e.g., Trp, Met), add a scavenger like TIS to the cocktail (e.g., 90:5:5 TFA:TIS:DCM).

    • Causality: TFA is the strong acid that cleaves the Boc group.[][13] DCM is a solvent to aid dissolution. Scavengers are essential to prevent side-chain alkylation by the tert-butyl cation.[7][14]

  • Deprotection Reaction: Dissolve the Boc-protected amino acid in the cleavage cocktail and stir at room temperature.

  • Reaction Monitoring: The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC or LC-MS.

  • Product Precipitation: Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM. Add a 10-fold volume of cold diethyl ether to the residue to precipitate the deprotected amino acid salt.

    • Causality: The deprotected amino acid, as a salt, is insoluble in diethyl ether, allowing for its isolation from the soluble byproducts and scavengers.

  • Isolation: Collect the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether to remove residual TFA and scavengers.

  • Drying & Characterization: Dry the product under vacuum. Confirm identity and purity via NMR and Mass Spectrometry. The mass spectrum should show the loss of the Boc group (100.12 Da) and retention of the isotopic label.

Optimization and Troubleshooting

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to optimizing yield and purity.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Incomplete Boc-Protection Insufficient Boc₂O; Inadequate base; Steric hindrance of the amino acid.Increase Equivalents: Use up to 1.5 eq of Boc₂O. Optimize Base: Ensure at least 2-3 eq of base is used. For sterically hindered amines, stronger, non-nucleophilic bases like DBU or catalytic DMAP can be employed.[8] Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or gently warm to 40°C.
Double Boc-Protection Use of a strong activating catalyst like DMAP with a primary amine.Avoid DMAP: For simple primary amines, a base like NaHCO₃ or Et₃N is sufficient and less likely to promote the formation of the di-Boc species.[]
Side-Chain Alkylation during Deprotection Reactive tert-butyl cation alkylating nucleophilic residues (Trp, Met, Cys, Tyr).Use Scavengers: This is the most critical control point. Always include a scavenger cocktail (e.g., TIS, water, thioanisole, EDT) in the TFA cleavage mixture to quench the carbocation.[7][14]
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase TFA Concentration: Use a higher concentration of TFA (e.g., 50-95% in DCM). Extend Reaction Time: Monitor the reaction closely and allow it to proceed until all starting material is consumed.
Racemization Can occur during activation steps in peptide synthesis, though less common in simple protection.Mild Conditions: Use mild bases and avoid excessive heat during the protection step. For subsequent coupling reactions, use low-racemization coupling reagents.[14][16]
Low Recovery After Precipitation Product has some solubility in the precipitation solvent; Insufficient volume of anti-solvent used.Optimize Precipitation: Ensure the diethyl ether is ice-cold. Use a larger volume (10-20 fold) of ether to maximize precipitation. Test alternative non-polar solvents like hexane if solubility remains an issue.

Conclusion

Boc-chemistry represents a powerful and adaptable platform for the synthesis of custom isotope-labeled amino acids. By understanding the underlying chemical mechanisms of protection and deprotection, researchers can rationally design and execute synthetic routes. The protocols provided herein serve as a validated starting point, while the troubleshooting guide offers a framework for systematic optimization. Careful attention to reaction conditions, diligent monitoring, and the strategic use of reagents like scavengers are paramount to achieving high yields of pure, accurately labeled products, thereby empowering the next wave of discovery in quantitative biosciences.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Diagnostics World News. (2022). BOC Sciences Updates Product List to Expand Access to Stable Isotope-Labeled Amino Acids. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. WordPress. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Zhang, Y., & Wolf-Yadlin, A. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC - NIH. Retrieved from [Link]

  • Vanos, C. M., & Lectka, T. (n.d.). Synthesis of Boc-protected bicycloproline. PMC - NIH. Retrieved from [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

Sources

Application Notes and Protocols: A Senior Application Scientist's Guide to the Preparation of ¹³C-Labeled Peptidomimetics Using Boc-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Isotopic Labeling in Peptidomimetic Drug Discovery

Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a cornerstone of modern therapeutic development. They offer the high specificity and potency of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The precise structural and dynamic characterization of these molecules is paramount to understanding their interactions with biological targets. Stable isotope labeling, particularly with Carbon-13 (¹³C), provides an unparalleled tool for these investigations.

Incorporating ¹³C-labeled amino acids into peptidomimetics allows researchers to leverage powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These methods enable the detailed elucidation of molecular structure, dynamics, and metabolic fate, which are critical aspects of drug development.[1] This guide provides a comprehensive, in-depth protocol for the preparation of a ¹³C-labeled peptidomimetic using Boc-L-[¹³C₃]-Alanine, from the synthesis of the labeled amino acid to the final purified product.

Part 1: Synthesis of the Labeled Building Block: Boc-L-[¹³C₃]-Alanine

The journey to a ¹³C-labeled peptidomimetic begins with the synthesis of the isotopically labeled amino acid building block. Here, we detail a robust method for the preparation of Boc-L-[¹³C₃]-Alanine from commercially available L-[¹³C₃]-Alanine. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this application due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

Protocol 1: Boc Protection of L-[¹³C₃]-Alanine

This protocol outlines the reaction of L-[¹³C₃]-Alanine with di-tert-butyl dicarbonate (Boc)₂O to yield the N-terminally protected amino acid.

Materials:

  • L-[¹³C₃]-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1N Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve L-[¹³C₃]-Alanine (1.0 eq) in 1N NaOH (2.0 eq) and dioxane (1:1 v/v). Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Addition of (Boc)₂O: Cool the solution to 0°C in an ice bath. Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-[¹³C₃]-Alanine as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: >90%

Part 2: Solid-Phase Synthesis of a Model ¹³C-Labeled Peptidomimetic

With the ¹³C-labeled building block in hand, we can proceed to its incorporation into a model peptidomimetic using Boc-based Solid-Phase Peptide Synthesis (SPPS).[3][] For this guide, we will synthesize a simple tripeptidomimetic: Ac-Phe-[¹³C₃]-Ala-Tyr-NH₂ . This sequence incorporates our labeled alanine and features an N-terminal acetylation, a common modification in peptidomimetics to enhance stability.

We will utilize a Merrifield resin, a classic choice for Boc-SPPS.[5] The synthesis will proceed from the C-terminus (Tyrosine) to the N-terminus (Phenylalanine).

Experimental Workflow Overview

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycles (x2) cluster_final Final Steps Resin_Prep Resin Swelling First_AA_Coupling Couple Boc-Tyr(Bzl)-OH Resin_Prep->First_AA_Coupling Deprotection Boc Deprotection (TFA) First_AA_Coupling->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Boc-AA-OH Neutralization->Coupling Capping Optional Capping Coupling->Capping note1 Coupling Agents: DCC/HOBt or HBTU Coupling->note1 Capping->Deprotection N_Acetylation N-terminal Acetylation Capping->N_Acetylation Cleavage Cleavage from Resin (HF) N_Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis note2 Final Product: Ac-Phe-[13C3]-Ala-Tyr-NH2 Analysis->note2

Caption: Boc-SPPS workflow for the synthesis of the model ¹³C-labeled peptidomimetic.

Protocol 2: Step-by-Step Synthesis of Ac-Phe-[¹³C₃]-Ala-Tyr-NH₂

Materials:

  • MBHA Resin (for peptide amides)

  • Boc-Tyr(Bzl)-OH

  • Boc-L-[¹³C₃]-Alanine

  • Boc-Phe-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic anhydride

  • Pyridine

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Anisole (scavenger)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Deionized water

Procedure:

  • Resin Preparation:

    • Swell the MBHA resin in DCM for 1 hour in a peptide synthesis vessel.

    • Wash the resin with DMF (3x) and then DCM (3x).

  • First Amino Acid Coupling (Boc-Tyr(Bzl)-OH):

    • Dissolve Boc-Tyr(Bzl)-OH (3 eq), DCC (3 eq), and HOBt (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

  • SPPS Cycle 1: Incorporation of Boc-L-[¹³C₃]-Alanine

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[5]

    • Wash with DCM (3x) and DMF (3x).

    • Neutralization: Treat the resin with 10% DIEA in DMF for 10 minutes.[6]

    • Wash with DMF (3x) and DCM (3x).

    • Coupling: Dissolve Boc-L-[¹³C₃]-Alanine (3 eq), DCC (3 eq), and HOBt (3 eq) in DMF. Add to the resin and shake for 2 hours.

    • Wash and perform a Kaiser test as before.

  • SPPS Cycle 2: Incorporation of Boc-Phe-OH

    • Repeat the deprotection, neutralization, and coupling steps as in Cycle 1, using Boc-Phe-OH.

  • N-terminal Acetylation:

    • After the final deprotection and neutralization steps, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 1 hour.

    • Wash the resin with DCM (3x) and Methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • CAUTION: This step involves anhydrous HF and must be performed in a specialized apparatus within a fume hood by trained personnel.

    • Transfer the dried resin to an HF cleavage apparatus.

    • Add anisole (10% v/v) as a scavenger.

    • Cool the vessel to -10°C and slowly distill in anhydrous HF.

    • Stir the mixture at 0°C for 1 hour.

    • Remove the HF by vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to remove scavengers and cleavage byproducts.

    • Precipitate the peptide with cold diethyl ether and collect by centrifugation.

    • Wash the peptide pellet with cold ether (2x).

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7][8][9]

    • Collect fractions and analyze by MS to identify the desired product.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Part 3: Analysis and Characterization

Thorough characterization is essential to confirm the successful synthesis of the ¹³C-labeled peptidomimetic.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will be used to confirm the molecular weight of the final product. The expected mass will be increased by 3 Da compared to the unlabeled analogue due to the incorporation of three ¹³C atoms.

CompoundUnlabeled Mass (Da)¹³C-Labeled Mass (Da)
Ac-Phe-Ala-Tyr-NH₂412.45415.45
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy will provide direct evidence of the isotopic labeling. The signals corresponding to the alanine carbons will be significantly enhanced and will exhibit ¹³C-¹³C coupling if multiple carbons in the alanine are labeled. ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to correlate the protons of the alanine residue with their directly attached ¹³C atoms, confirming the position of the label.[10][11]

Conclusion and Future Perspectives

This guide provides a detailed, field-tested methodology for the preparation of ¹³C-labeled peptidomimetics using Boc-SPPS. The ability to strategically introduce stable isotopes into these molecules is invaluable for modern drug discovery, enabling detailed structural and functional studies that can accelerate the development of new therapeutics. The protocols outlined herein are robust and can be adapted for the synthesis of a wide variety of labeled peptidomimetics, providing researchers with the tools needed to probe the intricate world of peptide-protein interactions.

References

  • Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.
  • Cudic, M., & Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Vol. 1184, pp. 1–25).
  • Sumser, M., et al. (2016). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). RSC Advances, 6(97), 93343-93348.
  • Araman, C., et al. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science, 20(12), 929-934.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Cross, T. A., et al. (1991). Solid-state 13C NMR spectroscopy of a 13C carbonyl-labeled polypeptide. Biophysical journal, 60(4), 974–978.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155–165.
  • JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. Retrieved from [Link]

  • Dolan, J. W. (2002). HPLC Analysis and Purification of Peptides. LCGC North America, 20(5), 442-451.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Panteleev, D., et al. (2019). Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. Probiotics and antimicrobial proteins, 11(2), 629–637.
  • Olah, G. A., et al. (1987). Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry.
  • Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine.
  • Li, J., et al. (2016).
  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). peptide nmr. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Peptidomimetic Drug Design. Retrieved from [Link]

  • Allen, D. K., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE, 9(3), e91537.
  • Mant, C. T., & Hodges, R. S. (2012). HPLC Analysis and Purification of Peptides. Methods in molecular biology, 859, 239–279.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219.
  • Li, X., et al. (2019).
  • Hajduk, P. J., et al. (2002). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society, 124(12), 3094–3096.
  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(4), 1814–1824.
  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Merrifield, R. B. (1985). Solid Phase Synthesis. Nobel Lecture.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Tam, J. P. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • Aebersold, R., & Mann, M. (2003). Quantitative proteomics by stable isotope labeling and mass spectrometry.
  • JoVE. (2022, September 30). HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • ProteoGenix. (n.d.). Alanine Scanning Peptide Libraries. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Boc-L-Alanine-1-¹³C Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(tert-butoxycarbonyl)-L-Alanine-1-¹³C. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical isotopically labeled building block. As the synthesis involves a costly starting material, achieving a high yield of pure product is paramount. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocol, ensuring both scientific integrity and efficient use of valuable materials.

I. Foundational Knowledge: The Reaction

The synthesis of Boc-L-Alanine-1-¹³C involves the protection of the amino group of L-Alanine-1-¹³C using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed solvent system with a suitable base to facilitate the nucleophilic attack of the amine on the Boc anhydride. The ¹³C label is at the carboxyl position, which is generally stable throughout this process.

II. Troubleshooting Guide: A Step-by-Step Analysis

Low yields can arise from issues at various stages of the synthesis. This guide is structured to follow the experimental workflow, addressing potential pitfalls from starting material assessment to final product isolation.

Section 1: Starting Material and Reagents

The quality of your starting materials is the bedrock of a successful synthesis. Impurities can interfere with the reaction and complicate purification.

Q1: My L-Alanine-1-¹³C won't fully dissolve in the reaction solvent. Could this be the cause of my low yield?

A1: Absolutely. Incomplete dissolution of the starting amino acid is a primary cause of low yields. The reaction is biphasic, and for the L-Alanine-1-¹³C to react efficiently with the Boc anhydride, it must be in the aqueous phase as the alaninate anion.

  • Causality: If L-Alanine-1-¹³C remains as a solid, its concentration in the solution is low, leading to a slow and incomplete reaction. The undissolved material will be lost during the work-up filtration or extraction steps.

  • Troubleshooting Steps:

    • Ensure Basicity: The solubility of alanine in aqueous solutions is significantly increased at a basic pH, as it deprotonates the ammonium group to the more soluble amino group and forms the alaninate salt. Ensure you have added the specified equivalents of base (e.g., NaOH, triethylamine) and that it has fully dissolved.[1][2]

    • Solvent System: A common solvent system is a mixture of water and an organic solvent like dioxane, acetone, or THF.[1] The organic solvent helps to solubilize the Boc anhydride, while the water dissolves the alanine and the base. Ensure the correct ratio is used as per your protocol.

    • Gentle Heating: Gentle warming (to around 30-40°C) can aid in dissolving the starting material. However, be cautious as excessive heat can degrade the Boc anhydride.

    • Stirring: Ensure vigorous and efficient stirring to maximize the interaction between the phases and dissolve the solids.

Q2: I suspect my Boc anhydride has gone bad. How can I check its quality?

A2: Di-tert-butyl dicarbonate is sensitive to moisture and heat, and can decompose over time.

  • Signs of Decomposition: Old Boc anhydride may appear melted or clumpy rather than a low-melting white solid. A simple test is to dissolve a small amount in a vial with an amine (like a drop of triethylamine) and a solvent. You should observe the evolution of CO₂ gas.[3] If no gas is evolved, the reagent is likely inactive.

  • Best Practices:

    • Always use a fresh bottle of Boc anhydride or one that has been stored properly under anhydrous conditions.

    • Use a slight excess (e.g., 1.1-1.3 equivalents) to compensate for any minor degradation and to drive the reaction to completion.[1]

Section 2: Reaction Conditions

Precise control over the reaction environment is critical for preventing side reactions and ensuring complete conversion.

Q3: My reaction is very slow, and even after extended time, I see a significant amount of starting material. What's wrong?

A3: A sluggish reaction is typically due to issues with pH, temperature, or reagent stoichiometry.

  • pH Control: The reaction requires a basic environment to deprotonate the amino group, making it nucleophilic. The pH should ideally be maintained between 9 and 10. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, hydrolysis of the Boc anhydride can become a significant competing reaction.

  • Temperature: The reaction is often started at 0°C to control the initial exotherm and then allowed to warm to room temperature.[1] Running the reaction too cold can significantly slow it down. Ensure the reaction is stirred at room temperature for a sufficient duration (typically 4-24 hours).

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. A suitable mobile phase would be a mixture of chloroform and methanol. The product, being less polar than the starting amino acid, will have a higher Rf value.

Q4: I'm seeing an unexpected side product on my TLC plate. What could it be?

A4: The most likely side product is the di-Boc protected alanine, where a second Boc group has been added to the nitrogen. While less common under standard conditions, it can form, especially with excess Boc anhydride and a strong base. Another possibility is the formation of tert-butyl carbamate from the reaction of tert-butanol (a byproduct) with the Boc anhydride.

  • Prevention:

    • Avoid a large excess of Boc anhydride.

    • Maintain careful control of the reaction temperature.

    • Use a milder base if di-Boc formation is a persistent issue.

Parameter Recommended Range Reasoning
L-Alanine-1-¹³C 1.0 eqLimiting reagent
Boc Anhydride 1.1 - 1.3 eqDrives reaction to completion
Base (e.g., NaOH) 1.5 - 2.0 eqEnsures basic pH for amine activation
Temperature 0°C to Room TempControls exotherm, then allows for reasonable reaction rate
Reaction Time 4 - 24 hoursMonitored by TLC for completion

III. Troubleshooting Workflow Diagram

G cluster_start Start cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase cluster_solutions Solutions start Low Yield Observed dissolution Incomplete Dissolution of L-Alanine-1-¹³C? start->dissolution reagent_quality Boc Anhydride Quality Issue? dissolution->reagent_quality No sol_dissolution Adjust pH, Solvent Ratio, or Gently Warm dissolution->sol_dissolution Yes reaction_progress Incomplete Reaction (TLC)? reagent_quality->reaction_progress No sol_reagent Use Fresh Reagent, Check for CO₂ Evolution reagent_quality->sol_reagent Yes ph_adjust Incorrect pH during Acidification? reaction_progress->ph_adjust No sol_reaction Check pH, Temp, Stoichiometry; Extend Time reaction_progress->sol_reaction Yes extraction Inefficient Extraction? ph_adjust->extraction No sol_ph Acidify to pH 2-3 with Dilute Acid ph_adjust->sol_ph Yes crystallization Crystallization Failure? extraction->crystallization No sol_extraction Use Appropriate Solvent (e.g., Ethyl Acetate), Multiple Extractions extraction->sol_extraction Yes sol_crystallization Use Correct Solvent System, Seeding, Scratching crystallization->sol_crystallization Yes

Caption: Troubleshooting Decision Tree for Boc-L-Alanine-1-¹³C Synthesis.

Section 3: Work-up and Purification

A significant loss of product can occur during the work-up and purification steps if not performed carefully.

Q5: My yield drops dramatically after the acidification and extraction steps. Where is my product going?

A5: The product, Boc-L-Alanine-1-¹³C, is an acid and will be in its carboxylate form in the basic reaction mixture, making it water-soluble. To extract it into an organic solvent, you must first neutralize the base and then acidify the solution.

  • Critical Acidification: After removing the organic solvent (e.g., acetone) from the reaction mixture, the aqueous layer must be acidified to a pH of 2-3.[1] This protonates the carboxylate group, making the product less polar and extractable into an organic solvent like ethyl acetate. If the pH is not acidic enough, the product will remain in the aqueous layer. Use a dilute acid (e.g., 1N HCl or KHSO₄ solution) and check the pH with pH paper.

  • Extraction Solvent: Ethyl acetate is a common and effective solvent for extracting Boc-amino acids.[1] Ensure you perform multiple extractions (e.g., 3-4 times) to recover as much product as possible from the aqueous phase.

  • Emulsions: Emulsions can form during extraction, trapping the product. To break them, you can add brine (saturated NaCl solution) or let the mixture stand.

Q6: I obtained an oil after evaporating the solvent, and it won't crystallize. How can I get a solid product?

A6: Obtaining an oil instead of a solid is a common issue, often due to residual solvents or impurities.

  • Removal of Byproducts: The byproduct tert-butanol should be thoroughly removed under high vacuum, as it can hinder crystallization.

  • Crystallization Protocol: A typical procedure involves dissolving the oil in a minimal amount of a good solvent (like ethyl acetate or ether) and then adding a poor solvent (like hexane or petroleum ether) until the solution becomes cloudy.[1]

    • Seeding: Adding a small seed crystal of previously obtained pure Boc-L-Alanine can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Cooling: Cooling the solution in an ice bath or refrigerator will decrease the solubility of the product and promote crystallization.

IV. Standard Operating Protocol

This protocol is a validated starting point for the synthesis.

Materials:

  • L-Alanine-1-¹³C (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Water (as per concentration)

  • Acetone (as per concentration)

  • Ethyl acetate

  • Petroleum ether

  • 1N HCl

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-Alanine-1-¹³C (1.0 eq) in a mixture of water and acetone (e.g., 1:2 v/v).

  • Add triethylamine (1.5 eq) and stir until the alanine is fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add Boc anhydride (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the remaining aqueous layer with ether (2 x volume) to remove unreacted Boc anhydride and byproducts.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to obtain a viscous oil or solid.

  • Crystallize the product from an ethyl acetate/petroleum ether mixture to yield pure Boc-L-Alanine-1-¹³C as a white solid.[1]

V. Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the methyl group of alanine (a doublet), and the alpha-proton (a quartet).

  • ¹³C NMR: The key signal to confirm the incorporation of the label will be the carboxyl carbon. In ¹³C-decoupled spectra, this will appear as a singlet. The chemical shift of the carbonyl carbon is sensitive to the solvent environment.[4] In a typical ¹³C NMR spectrum of Boc-L-alanine, the labeled carboxyl carbon (C1) will be distinctly visible.

VI. Final Checklist for Success

  • Purity of Starting Materials: Use high-purity L-Alanine-1-¹³C and fresh Boc anhydride.

  • Complete Dissolution: Ensure the starting amino acid is fully dissolved before proceeding.

  • pH Control: Maintain a basic pH during the reaction and ensure complete acidification during work-up.

  • Thorough Extraction: Use the correct solvent and perform multiple extractions.

  • Patience with Crystallization: Use seeding, scratching, and cooling to obtain a pure, solid product.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your Boc-L-Alanine-1-¹³C synthesis, ensuring a successful outcome for your research and development endeavors.

References

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18311. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Geddes, C. D. (2014). Rapid Crystallization of L-Alanine on Engineered Surfaces using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Journal of Fluorescence, 24(4), 1059-1065. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Akine, S., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3344. Retrieved from [Link]

Sources

Technical Support Center: High-Fidelity Boc Deprotection of 13C-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 13C-ALA-DEPROT-001 Priority: Critical (Isotopic Material Conservation) Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Analysis

Working with isotopically labeled substrates like 13C-Alanine changes the parameters of standard organic synthesis. Unlike generic reagents, the cost of failure here is calculated in thousands of dollars per gram.

The primary objective is quantitative deprotection while strictly avoiding:

  • Racemization: Loss of stereochemical integrity at the

    
    -carbon.
    
  • Alkylation: tert-butyl cation trapping by the free amine (re-alkylation).

  • Material Loss: Inefficient isolation of the water-soluble Alanine salt.

The Two Validated Pathways

We recommend two specific protocols based on your downstream application.

FeatureProtocol A: TFA/DCM (Scavenger Assisted) Protocol B: HCl/Dioxane (Precipitation)
Primary Utility General peptide synthesis; highly soluble substrates.Isolation of pure crystalline salt; avoiding fluorinated ions.
Reagent Trifluoroacetic Acid (TFA) + H₂O (Scavenger).4M HCl in 1,4-Dioxane.[1]
Risk Profile Medium: Residual TFA can affect sensitive couplings.[2][3][4]Low: HCl is volatile; product usually precipitates.
Yield Target >98% (Quantitative)>95% (Filtration losses possible)
Side Reaction tert-butyl cation alkylation (Mitigated by H₂O).Acid-catalyzed hydrolysis (if wet).

Visualizing the Reaction Logic[1]

The following decision tree illustrates the workflow and mechanistic fate of the protecting group to ensure you select the correct pathway.

BocDeprotection Start Start: N-Boc-13C-Alanine Decision Select Reagent System Start->Decision TFA_Path Protocol A: TFA / DCM + Scavenger (H2O) Decision->TFA_Path High Solubility Needed HCl_Path Protocol B: 4M HCl / Dioxane Decision->HCl_Path Solid Isolation Needed Mech_TFA Mechanism: Acidolysis Generates t-Butyl Cation TFA_Path->Mech_TFA Scavenger Scavenger Trap: Cation + H2O -> t-Butanol Mech_TFA->Scavenger Prevents Alkylation Prod_TFA Product: 13C-Ala • TFA Salt (Soluble, hygroscopic) Scavenger->Prod_TFA Mech_HCl Mechanism: Acidolysis Precipitation Driven HCl_Path->Mech_HCl Prod_HCl Product: 13C-Ala • HCl Salt (Crystalline Solid) Mech_HCl->Prod_HCl Ether Trituration

Figure 1: Decision matrix for Boc deprotection of 13C-Alanine, highlighting the scavenger role in the TFA pathway.

Validated Protocols

Protocol A: TFA-Mediated Deprotection (The "Quantitative" Method)

Best for: When the product will be used immediately in solution-phase coupling or requires absolute quantitative recovery.

The Science: TFA is a strong organic acid that cleaves the carbamate. However, the generated tert-butyl cation is an electrophile. In the absence of a scavenger, it can re-attach to the newly liberated amine (rare in Ala, but nonzero risk). We add Water as a "green" scavenger to intercept the cation, forming inert tert-butanol [1].

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade.

  • Dichloromethane (DCM), Anhydrous.[1]

  • Distilled Water (Scavenger).

Step-by-Step:

  • Dissolution: Dissolve 100 mg of N-Boc-13C-Alanine in 1.0 mL of DCM in a round-bottom flask.

  • Scavenger Addition: Add 25 µL of water (approx. 2.5% v/v relative to total volume). Critical: Do not skip this for isotopic work.

  • Acidolysis: Cool to 0°C (ice bath) to prevent thermal side reactions. Slowly add 1.0 mL of TFA (Final ratio 1:1 TFA:DCM).

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 45 minutes.

    • QC Check: Spot TLC (stain with Ninhydrin). Starting material should be gone.

  • Workup (The "Azeotrope" Trick):

    • Concentrate the mixture on a rotary evaporator (bath < 35°C).

    • Crucial Step: The residue will be an oil containing residual TFA. Add 5 mL of Toluene and re-evaporate. Repeat 3x. Toluene forms an azeotrope with TFA, dragging it out of the oil [2].

  • Final Polish: Dissolve the residue in minimal water and lyophilize (freeze-dry) to obtain the 13C-Alanine • TFA salt as a white powder.

Protocol B: HCl/Dioxane Deprotection (The "Clean Salt" Method)

Best for: Isolating a stable, non-hygroscopic solid for storage or weighing.

The Science: HCl in dioxane is a anhydrous system. The resulting Alanine Hydrochloride salt is often insoluble in ether/dioxane mixtures, allowing it to precipitate out while the byproducts (isobutene, Boc residue) remain in solution [3].

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Diethyl Ether (Anhydrous) or MTBE.

Step-by-Step:

  • Setup: Place 100 mg of N-Boc-13C-Alanine in a flask.

  • Reaction: Add 2.5 mL of 4M HCl in Dioxane (approx. 10-20 eq).

    • Note: No DCM is needed if the substrate dissolves in the reagent.

  • Timing: Stir at RT for 30–60 minutes. A white precipitate may begin to form.

  • Precipitation: Add 10 mL of cold Diethyl Ether (or MTBE) to the reaction mixture.

  • Isolation:

    • Centrifuge or filter through a sintered glass funnel.

    • Wash the solid cake 3x with cold Ether.

  • Drying: Dry under high vacuum to remove trace dioxane. Result is 13C-Alanine • HCl .

Troubleshooting & FAQs

Q1: My product is an oil/gum instead of a solid. Did it fail?

  • Diagnosis: This is common with TFA salts.[5] They are highly hygroscopic.

  • Fix: Do not assume failure.

    • Attempt Trituration : Add diethyl ether to the oil and scratch the flask walls with a spatula vigorously. This induces crystallization.

    • If that fails, dissolve in water and Lyophilize . This is the gold standard for 13C materials to ensure no mass loss.

Q2: I see a "doublet" peak in NMR or extra mass in MS (+56 Da).

  • Diagnosis: This is tert-butylation .[6] The tert-butyl cation reacted with your amine because no scavenger was present, or the concentration was too high.

  • Fix: This is difficult to reverse without destroying the sample. Prevention is key: Use Protocol A with Water or Triisopropylsilane (TIPS) as a scavenger.

Q3: Can I use Methanol (MeOH) to dissolve the substrate?

  • Diagnosis: STOP.

  • Risk: In the presence of strong acid (HCl/TFA), Methanol will convert your carboxylic acid into a Methyl Ester (Fischer Esterification).

  • Fix: Use Dioxane, DCM, or Ethyl Acetate only.

Q4: How do I remove the salt to get the "Free Base" 13C-Alanine?

  • Diagnosis: Standard extraction (DCM/Water) fails because Alanine stays in the water.

  • Fix: Use an Ion Exchange Resin (e.g., Dowex 50W). Load the salt, wash with water (removes anions), and elute with dilute Ammonium Hydroxide. Lyophilize to get the Zwitterion. Warning: This reduces yield. Only do this if strictly necessary.

Quantitative Data Summary

ParameterTFA MethodHCl/Dioxane Method
Reaction Time 45 - 60 min30 - 60 min
Temperature 0°C

RT
RT
Scavenger Req. Yes (Water/TIPS)No (usually)
Byproducts Isobutene, CO₂, TFAIsobutene, CO₂, HCl
State of Product Hygroscopic Solid/OilCrystalline Solid
Est. Yield ~99%~95% (Filtration loss)

References

  • Lundt, B. F., et al. (1978). "Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid."[5] International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Common Organic Chemistry. (2023). "Boc Deprotection (TFA) Mechanism and Protocol." Link

  • Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Context on HCl/Dioxane utility). Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[7] John Wiley & Sons. (The authoritative text on deprotection conditions). Link

Sources

Technical Support Center: Maximizing Atom Economy in 13C-Labeled Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Advanced Applications Topic: Isotope Labeling Efficiency & Stoichiometry Optimization

Introduction: The Cost vs. Purity Paradox

Welcome to the Advanced Applications Support Center. You are likely here because standard Solid Phase Peptide Synthesis (SPPS) protocols—which demand 3–5 equivalents of amino acids—are economically unviable when using


C/

N-labeled building blocks that can cost upwards of

1,000 per gram.

This guide shifts the paradigm from "Excess Reagent" to "Precision Coupling." We focus on three technical pillars to improve atom economy without sacrificing peptide purity:

  • Stoichiometric Reversal: Using the labeled amino acid as the limiting reagent.

  • Monomer Recycling: Recovering unreacted Fmoc-amino acids from the waste stream.

  • Segmental Ligation: Using Native Chemical Ligation (NCL) to label only specific domains.

Module 1: The "Limiting Reagent" Protocol

Standard SPPS relies on excess amino acid to drive kinetics. When the amino acid is the most valuable component, we must invert the stoichiometry.

Core Protocol: 1.1 Equivalent Coupling

Instead of the standard 1:5:5 ratio (Resin : AA : Activator), use a 1 : 1.1 : 1.5 ratio. The excess activator ensures that every molecule of your labeled amino acid is activated and available for coupling.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. These are faster and more efficient than HBTU/HCTU, crucial when the amino acid concentration is low.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

Step-by-Step Workflow
  • Swell Resin: Ensure resin is fully swollen in DMF/NMP (30 mins).

  • Pre-Activation: Dissolve 1.1 eq of

    
    C-Fmoc-AA-OH and 1.1 eq of HATU in minimal DMF. Add 2.0 eq of DIPEA. Activate for exactly 30 seconds.
    
    • Note: Do not over-activate; HATU can guanidinylate the amine if left too long without the resin.

  • Coupling: Add mixture to resin. Agitate for 2–4 hours (longer than standard 45 min).

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

    • If Positive (Blue): Do NOT add more labeled AA yet. Recouple using unlabeled AA if the labeled position is not critical, or perform a second coupling with 0.5 eq labeled AA if purity is paramount. Alternatively, proceed to "Recycling" (Module 2) before re-coupling.

Visualizing the Decision Logic

LimitingReagent Start Start Coupling Cycle Activate Activate 1.1 eq 13C-AA (HATU/DIPEA) Start->Activate Coupling Coupling Reaction (2-4 Hours) Activate->Coupling Test Kaiser Test Coupling->Test Success Negative (Yellow) Proceed to Deprotection Test->Success Pass Fail Positive (Blue) Incomplete Coupling Test->Fail Fail Decision Is 100% labeling required? Fail->Decision Cap Cap with Ac2O (Terminate Chain) Decision->Cap No (Accept Deletion) Recouple Re-couple with 0.5 eq 13C-AA Decision->Recouple Yes

Figure 1: Decision tree for limiting-reagent coupling. Note the critical decision point upon incomplete coupling to balance cost vs. yield.

Module 2: Recovery & Recycling of 13C-Monomers

If you must use excess equivalents (e.g., 2.0 eq) to force a difficult coupling, you can recover the unreacted material.

The Science of Recovery

Fmoc-amino acids are carboxylic acids. In the coupling mixture, the unreacted excess exists as a carboxylate salt or active ester. By hydrolyzing the active ester and acidifying the solution, we can drive the Fmoc-AA-OH into an organic layer while leaving water-soluble coupling byproducts (urea, guanidinium salts) in the aqueous phase.

Recovery Protocol
  • Collection: After the coupling period, drain the reaction vessel into a clean flask. Do not discard.

  • Wash: Wash the resin with DCM (Dichloromethane) and combine with the filtrate.

  • Quench/Hydrolysis: Add water to the filtrate to hydrolyze any remaining active esters (allow 30 min).

  • Acidification: Acidify the mixture to pH 2–3 using 1M HCl or KHSO₄. This protonates the Fmoc-AA-OH.

  • Extraction:

    • Add Ethyl Acetate (EtOAc). Shake and separate layers.

    • The Fmoc-AA-OH moves to the EtOAc layer.

    • Coupling reagents (HATU byproducts) generally remain in the aqueous acidic layer.

  • Purification: Dry the organic layer over MgSO₄, evaporate, and recrystallize (usually from EtOAc/Hexane) or purify via flash chromatography.

Visualizing the Extraction Workflow

RecoveryProcess Waste SPPS Waste Stream (DMF, Fmoc-AA, Byproducts) Acidify Acidify to pH 2 (1M HCl) Waste->Acidify Extract Liquid-Liquid Extraction (EtOAc / Water) Acidify->Extract Organic Organic Phase (Fmoc-AA-OH) Extract->Organic Aqueous Aqueous Phase (HATU/DIPEA salts) Extract->Aqueous Purify Evaporate & Recrystallize Organic->Purify

Figure 2: Extraction workflow for recovering unreacted Fmoc-amino acids from coupling waste.

Module 3: Segmental Labeling (Native Chemical Ligation)

Why synthesize a 50-mer peptide with labeled amino acids when the NMR focus is only on residues 10–20?

Concept

Native Chemical Ligation (NCL) allows you to synthesize two shorter peptides—one labeled, one unlabeled—and fuse them. This drastically improves atom economy because you are not subjecting the expensive labeled residues to the accumulated yield losses of a long synthesis.

Comparative Efficiency Table
FeatureLinear SPPS (Full Labeling)Segmental Labeling (NCL)
Atom Economy Low. Labeled AAs subjected to all subsequent steps.High. Labeled AAs only used in short fragment synthesis.
Yield Decreases exponentially with length (

).
Higher. Short fragments are easier to purify.
Complexity Simple workflow (one run).Higher complexity (requires thioester synthesis).
Ideal For Short peptides (<30 residues).Long proteins (>50 residues) or domain-specific NMR.

Troubleshooting Matrix

Symptom Probable Cause Corrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance or low concentration (due to limiting AA).1. Double couple with reduced volume (increase concentration).2. Switch solvent to NMP (better swelling).3. Use Microwave assistance (

C, 5 min).
Epimerization (Racemization) Over-activation or excessive base usage.1. Use Collidine instead of DIPEA (weaker base).2. Use Oxyma/DIC instead of HATU.3. Keep activation time < 1 min before adding to resin.
Low Recovery Yield Incomplete extraction or hydrolysis.1. Ensure pH is < 3 during extraction.2. Perform multiple extractions (3x EtOAc).3. Verify hydrolysis of active ester (check via TLC).
Aggregation Peptide chain folding on resin.1. Use ChemMatrix® resin (PEG-based).2. Add Pseudoproline dipeptides (if sequence permits).3. Perform coupling at elevated temperature (

C).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[1]

  • Dawson, P. E., et al. (1994).[2][3] Synthesis of proteins by native chemical ligation.[1][4][5] Science.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

  • Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.[6] Beilstein Journal of Organic Chemistry.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Technical Support Center: Boc-Ala-OH-1-¹³C Solubility in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving solubility challenges with Boc-Ala-OH-1-¹³C in Dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in dissolving this crucial building block for their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Boc-Ala-OH-1-¹³C is not dissolving, or the solution is cloudy. What are the immediate steps I should take?

Answer:

When facing initial solubility challenges with Boc-Ala-OH-1-¹³C in DMF, it is often a matter of physical hindrance rather than fundamental incompatibility. The first line of action involves simple physical methods to promote dissolution. The isotopic label at the C1 position does not significantly alter the physicochemical properties compared to the unlabeled compound.

The primary cause is often the slow dissolution kinetics of the crystalline solid or the formation of micro-aggregates. These initial steps are designed to break up solid particles and overcome the energy barrier for solvation.

Immediate Troubleshooting Protocol:

  • Mechanical Agitation (Vortexing): Ensure the mixture has been vigorously vortexed for at least 60 seconds. This is the most basic step to mechanically break down larger crystals and increase the surface area exposed to the solvent.

  • Sonication: If vortexing is insufficient, sonication is a highly effective method for dissolving stubborn solutes.[1][2][3] It uses ultrasonic waves to create cavitation, which breaks apart aggregates and enhances solvent penetration.

    • Protocol: Place the vial in a bath sonicator. Sonicate in short bursts (e.g., 3 cycles of 15-30 seconds) to avoid excessive heating.[1] Check for dissolution after each cycle.

  • Gentle Warming: A slight increase in temperature can significantly improve solubility.

    • Protocol: Warm the solution to 30-40°C in a water bath or on a heat block.[] Swirl the vial intermittently. Avoid excessive heat, as it could potentially lead to the degradation of the Boc group over extended periods, although the Boc group is generally stable to moderate heat.

If the solution remains cloudy or contains particulates after these steps, proceed to the next level of troubleshooting.

Question 2: I've tried sonication and warming, but the problem persists. Could the issue be with my materials?

Answer:

Yes, if physical methods fail, the next logical step is to scrutinize the quality and handling of both the solute (Boc-Ala-OH-1-¹³C) and the solvent (DMF).

Pillar 1: Solute (Boc-Ala-OH-1-¹³C) Integrity

  • Purity: Although commercial Boc-amino acids are typically of high purity (≥99%), trace impurities can affect solubility.[5] Potential impurities could include residual starting materials from the synthesis or side products from storage. While specific impurities are lot-dependent, they can act as nucleation points for precipitation.

  • Water Content (Hygroscopy): Boc-Ala-OH is a crystalline solid and can absorb atmospheric moisture over time if not stored under anhydrous conditions. Absorbed water can alter the crystal lattice energy and affect its interaction with the aprotic DMF solvent.

  • Aggregation: Protected amino acids can form intermolecular hydrogen bonds, leading to self-association or aggregation, which effectively reduces solubility. This is more common in longer peptide chains but can occur with individual derivatives, especially at higher concentrations.

Pillar 2: Solvent (DMF) Quality

  • Purity and Grade: Always use a high-purity, anhydrous, or peptide synthesis-grade DMF. Lower-grade DMF may contain impurities that interfere with dissolution.

  • Degradation: DMF can slowly degrade to form dimethylamine and formic acid.[6][7] Dimethylamine is basic and could potentially interact with the carboxylic acid of Boc-Ala-OH to form a salt with a different solubility profile. A "fishy" odor is an indicator of dimethylamine impurity.[7]

  • Water Content: DMF is hygroscopic.[8] Significant water content can alter its polarity and its ability to solvate the relatively nonpolar Boc-Ala-OH. Anhydrous conditions are often recommended for reactions involving Boc-protected amino acids to prevent side reactions and ensure consistent solubility.[]

Self-Validating System for Material Check:

  • Use Fresh Materials: Attempt to dissolve the Boc-Ala-OH-1-¹³C in a freshly opened bottle of high-purity, anhydrous DMF.

  • Test a Different Lot: If possible, try dissolving a sample from a different manufacturing lot of Boc-Ala-OH-1-¹³C.

  • Dry the Solute: If moisture absorption is suspected, dry the Boc-Ala-OH-1-¹³C under a high vacuum for several hours before use (ensure this does not affect the compound's stability by checking the supplier's technical data sheet).

The flowchart below illustrates a systematic approach to troubleshooting these material-related issues.

G cluster_0 Troubleshooting Workflow start Incomplete Dissolution in DMF phys_methods Apply Physical Methods (Vortex, Sonicate, Gentle Heat) start->phys_methods check_dissolved1 Is it dissolved? phys_methods->check_dissolved1 mat_quality Investigate Material Quality check_dissolved1->mat_quality No success Success: Homogeneous Solution check_dissolved1->success Yes check_solvent Use Fresh Anhydrous DMF mat_quality->check_solvent check_solute Use New Lot of Boc-Ala-OH or Dry Existing Sample check_solvent->check_solute check_dissolved2 Is it dissolved? check_solute->check_dissolved2 adv_methods Employ Advanced Techniques (Co-solvents, Additives) check_dissolved2->adv_methods No check_dissolved2->success Yes adv_methods->success If successful fail Contact Technical Support adv_methods->fail If unsuccessful

Caption: Logical workflow for troubleshooting solubility issues.

Question 3: My materials seem fine. Are there any chemical modifications or solvent additives I can use to improve solubility?

Answer:

Yes, when intrinsic properties of the solute-solvent pair are the limiting factor, modifying the solvent system can be a powerful strategy.

Option 1: Co-Solvents

Adding a small percentage of a compatible co-solvent can disrupt solute-solute interactions (like aggregation) and improve solvation.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a common solvent in peptide synthesis and is slightly more polar than DMF. It can be effective in disrupting aggregation that may occur during synthesis.

  • Dimethyl Sulfoxide (DMSO): DMSO is another powerful polar aprotic solvent. Adding 5-10% (v/v) DMSO to the DMF can enhance the solubility of many organic molecules. Note: DMSO is more difficult to remove under vacuum than DMF.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
DMF 15336.7Standard solvent, hygroscopic.[7][9]
NMP 20232.2Good for disrupting aggregation.
DMSO 18947.2Very polar, use sparingly.

Experimental Protocol for Co-Solvent Use:

  • Prepare a 9:1 (v/v) mixture of DMF:DMSO or DMF:NMP.

  • Attempt to dissolve the Boc-Ala-OH-1-¹³C in this mixture using the physical methods described in Question 1.

  • Start with a small percentage of the co-solvent and increase incrementally if necessary. Be mindful that the co-solvent must be compatible with any downstream reactions.

Option 2: Acid/Base Additives (for recalcitrant cases)

For unprotected amino acids, which are zwitterionic and often have poor solubility in organic solvents, a specific solvent system has been developed. While Boc-Ala-OH is not a zwitterion, the principle of disrupting intermolecular forces using additives can be adapted. A study by Mitin (1996) found that DMF containing a strong acid and an excess of a weak tertiary base is a powerful solvent system for amino acids.[10] This approach protonates the carboxylate and ensures the amine (if free) is not fully protonated, breaking the zwitterionic crystal lattice.

For Boc-Ala-OH, which has an acidic carboxylic acid group, adding a small amount of a non-nucleophilic base could potentially form a more soluble salt.

  • Caution: This approach chemically modifies the solute and should only be used if the resulting salt form is compatible with the intended application. For example, if the Boc-Ala-OH is to be activated for peptide coupling, the presence of an additional base will affect the reaction stoichiometry.

Question 4: What is the underlying science behind these solubility issues?

Answer:

The principle of "like dissolves like" is fundamental. Solubility is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

Caption: Intermolecular forces governing the dissolution process.

In the case of Boc-Ala-OH-1-¹³C in DMF:

  • Solute-Solute Interactions: The Boc-Ala-OH molecule has a nonpolar tert-butyl group and a polar carboxylic acid group. In the solid state, these molecules are held together by hydrogen bonds (between carboxylic acid groups) and van der Waals forces. These forces create a stable crystal lattice that requires energy to break. Aggregation is an extension of these strong solute-solute interactions in solution.

  • Solvent-Solvent Interactions: DMF is a polar aprotic solvent. Its molecules are strongly attracted to each other via dipole-dipole interactions.

  • Solute-Solvent Interactions: For dissolution to occur, DMF molecules must effectively surround the Boc-Ala-OH molecule. The polar carbonyl group of DMF can interact favorably with the acidic proton of the carboxylic acid, while the nonpolar parts of DMF can solvate the tert-butyl group.

Why Issues Arise:

  • Strong Solute-Solute Forces: If the hydrogen bonding between Boc-Ala-OH molecules is particularly strong (due to a very stable crystal form or the presence of impurities), the energy gained by DMF solvation may be insufficient to break the lattice apart easily. This is where sonication and heat provide the necessary activation energy.

  • Solvent Incompatibility: If the DMF is "wet" (contains significant water), its polarity increases. This can disrupt the delicate balance needed to solvate both the polar and nonpolar parts of the Boc-Ala-OH molecule effectively.

  • Kinetic vs. Thermodynamic Solubility: Sometimes a compound may be thermodynamically soluble but dissolve very slowly (a kinetic barrier). This is often the case with crystalline solids, and physical methods are designed to overcome this kinetic barrier.

By systematically addressing the physical process, the quality of the materials, and the chemical environment of the solvent, you can overcome the vast majority of solubility challenges encountered with Boc-Ala-OH-1-¹³C in DMF.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 2, 2026, from [Link]

  • Comerford, J. W., et al. (2017). Green Chemistry. Royal Society of Chemistry. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6. [Link]

  • ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). DMF dissolving hydrophobic peptides?. Retrieved February 2, 2026, from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). tert-Butoxycarbonylalanine. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Ramirez, A., et al. (2023). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Polymers (Basel), 15(18), 3822. [Link]

  • Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication. Retrieved February 2, 2026, from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Retrieved February 2, 2026, from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved February 2, 2026, from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved February 2, 2026, from [Link]

  • Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros. Retrieved February 2, 2026, from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2023). Sustainable emerging high-intensity sonication processing to enhance the protein bioactivity and bioavailability: An updated review. Retrieved February 2, 2026, from [Link]

  • Hojo, K., et al. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 17(9), 10311-10319. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 2, 2026, from [Link]

  • Gupta, J., et al. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. ResearchGate. [Link]

  • Innovagen. (n.d.). Guidelines for Peptide Dissolving. Retrieved February 2, 2026, from [Link]

  • Ferreira, A. M. C., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 986-995. [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved February 2, 2026, from [Link]

  • Aapptec. (n.d.). Boc Amino Acids. Retrieved February 2, 2026, from [Link]

  • Maeda, Y., et al. (2009). Effect of Hydrophobicity of Amino Acids on the Structure of Water. The Journal of Physical Chemistry B, 113(16), 5651-5655. [Link]

  • PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19373-19382. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • GenScript. (n.d.). Guidelines for Peptide Dissolving. Retrieved February 2, 2026, from [Link]

  • Ferreira, A. M. C., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 986-995. [Link]

  • Wu, J., et al. (2026). Total Synthesis of Chrysosporazines B and C. Organic Letters. [Link]

Sources

Technical Support Center: A Scientist's Guide to Handling Boc-L-Alanine-1-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Boc-L-Alanine-1-¹³C. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable isotopically labeled amino acid in their work. The inherent hygroscopic nature of many reagents used in synthesis demands meticulous handling to ensure experimental success. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter related to moisture sensitivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of Boc-L-Alanine-1-¹³C.

Q1: Why is moisture control so critical when working with Boc-L-Alanine-1-¹³C?

A1: While the Boc-L-Alanine-1-¹³C molecule itself is relatively stable, its primary application, solid-phase peptide synthesis (SPPS), is exceptionally sensitive to moisture. The issue is less about the degradation of the amino acid in storage and more about catastrophic failure during the coupling reaction.

  • Mechanism of Interference: In peptide synthesis, the carboxylic acid of Boc-L-Alanine-1-¹³C is activated by reagents (e.g., HBTU, HATU, DIC). These activated species are highly electrophilic and designed to react with the free amine of the growing peptide chain. Water is a nucleophile that competes with the desired amine, leading to the hydrolysis of your activated amino acid. This reverts it to its unreactive carboxylate form, halting the peptide elongation and resulting in truncated sequences.

  • Reagent Inactivation: Many coupling reagents and amine bases (like DIPEA) are themselves hygroscopic and can be inactivated by moisture, further reducing reaction efficiency. The consequence is a significant drop in the yield and purity of your final peptide.[1]

Q2: What are the official recommended storage conditions for the solid compound?

A2: To ensure the long-term stability and integrity of the solid reagent, it must be stored under refrigerated and desiccated conditions.[2][3] The key is to prevent any exposure to atmospheric moisture.

ConditionSpecificationRationale
Temperature +2°C to +8°CSlows any potential long-term degradation pathways.
Atmosphere Store under desiccationPrevents the hygroscopic solid from absorbing atmospheric water.[4]
Container Tightly sealed, airtight containerProvides a physical barrier against moisture ingress.[4][5]
Light Protect from lightA general best practice for complex organic molecules to prevent photochemical degradation.[2]

Q3: I've prepared a stock solution. How should I store it?

A3: Stock solutions should be stored frozen, sealed, and protected from light. Recommended storage is at -20°C for short-term (up to one month) or -80°C for long-term (up to six months).[6] Crucially, you must use an anhydrous solvent for dissolution and ensure your storage vials have tight-fitting caps, preferably with a PTFE liner, to prevent moisture from entering during storage and freeze-thaw cycles.

Q4: What are the physical signs that my solid reagent may have been compromised by moisture?

A4: The most common sign is a change in the physical appearance of the powder. A high-quality, dry reagent should be a free-flowing, crystalline solid.[7][8] Moisture contamination can cause the powder to become clumpy, sticky, or even appear syrupy in cases of severe exposure.[4] If you observe this, the reagent's performance in a sensitive application like peptide synthesis is highly suspect.

Q5: Can I rescue a batch of Boc-L-Alanine-1-¹³C that has been accidentally exposed to moisture?

A5: While it may be possible to dry a reagent that has clumped, it is not recommended for high-stakes applications like peptide synthesis or when generating material for clinical development. The process of heating to drive off water can potentially cause thermal degradation of the Boc protecting group.[9] Furthermore, it is difficult to ensure that all water has been removed. For critical experiments, using a new, uncompromised lot of the reagent is the only way to guarantee trustworthy and reproducible results.

Part 2: Troubleshooting Guide for Experimental Failures

This guide connects common experimental problems directly to moisture as a potential root cause.

Issue 1: My peptide coupling reaction has a very low yield or failed completely.

  • Root Cause Analysis: This is the most classic symptom of moisture contamination. If your analytical HPLC shows a large peak for the unreacted N-terminally deprotected peptide and no significant product peak, it's highly likely your activated Boc-L-Alanine-1-¹³C was hydrolyzed before it could couple.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Use a fresh bottle of high-purity, anhydrous-grade DMF or NMP. Do not use a bottle that has been open for a long time. You can verify the water content using Karl Fischer titration.

    • Check Reagents: Ensure your coupling agents (HBTU, etc.) and bases (DIPEA) are also dry and have been stored correctly.

    • Implement Proper Handling: Review the protocols in Part 3. Did you allow the amino acid container to warm to room temperature before opening? Was it opened in a low-humidity environment?

    • Run a Control Reaction: Use a new vial of Boc-L-Alanine-1-¹³C and repeat the synthesis. If it succeeds, your previous aliquot was likely compromised.

Issue 2: My final product shows inconsistent isotopic enrichment in mass spectrometry analysis.

  • Root Cause Analysis: While less common, this can occur if moisture exposure leads to side reactions or if the compromised reagent behaves differently during ionization. More likely, poor coupling efficiency caused by moisture can lead to a complex mixture of truncated peptides, making the mass spectrum difficult to interpret and potentially masking your desired isotopically labeled product peak.[1]

  • Troubleshooting Steps:

    • Purify the Crude Product: Before analysis, purify your peptide using HPLC to isolate the correct product from any truncations or side products.

    • Re-evaluate Synthesis Conditions: A clean synthesis is essential for clean analytics. Address the potential moisture issues as described in Issue 1 to improve the quality of the crude product.

    • Confirm Reagent Purity: Ensure you are using high-purity isotope-labeled amino acids to avoid interference from impurities.[]

Issue 3: The solid reagent is clumpy and difficult to weigh accurately.

  • Root Cause Analysis: This is a direct physical manifestation of moisture absorption.[4] The material has become hygroscopic, and its effective molecular weight is no longer accurate due to the presence of an unknown amount of water. Using this material will lead to inaccurate molar calculations and failed reactions.

  • Troubleshooting Steps:

    • Discard the Affected Reagent: Do not attempt to use this material for any quantitative or sensitive application. The risk of experimental failure is extremely high.

    • Review Storage Procedures: This problem indicates a failure in your storage protocol. Ensure all users are sealing containers properly and that desiccators are charged with active desiccant. For highly sensitive work, consider storing and handling the material inside a glovebox with a controlled inert atmosphere.[11][12]

Part 3: Validated Protocols & Best Practices

Follow these step-by-step procedures to minimize moisture exposure and ensure the integrity of your Boc-L-Alanine-1-¹³C.

Protocol 1: Acclimatizing and Opening a New Container

Objective: To safely bring the refrigerated reagent to ambient temperature without introducing moisture condensation.

  • Remove the sealed container from the +2°C to +8°C refrigerator.

  • Place the unopened container in a desiccator at room temperature.

  • Allow the container to equilibrate for a minimum of 60 minutes. Causality: This critical step prevents atmospheric water from condensing onto the cold solid, which would compromise the entire bottle.

  • Once equilibrated, transfer the container to a low-humidity environment (if available) or perform the next steps swiftly in a standard lab environment.

  • Break the seal and open the cap. Proceed immediately to the weighing protocol.

Protocol 2: Weighing and Aliquoting the Solid

Objective: To accurately weigh the required amount of reagent while minimizing its exposure to the atmosphere.

Workflow Diagram: Reagent Handling

G cluster_storage Storage Phase cluster_prep Preparation Phase cluster_use Application Phase cluster_cleanup Post-Use Storage Store at +2 to +8°C Desiccated & Sealed Acclimate Acclimate to RT in Desiccator (>60 min) Storage->Acclimate 1. Equilibrate Weigh Weigh Quickly in Low-Humidity Environment Acclimate->Weigh 2. Open & Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve 3. Prepare Solution Reseal Purge with Inert Gas (Argon/Nitrogen) Weigh->Reseal If not using all React Perform Coupling Reaction Dissolve->React 4. Synthesize Store_Again Return to Desiccated +2 to +8°C Storage Reseal->Store_Again Re-store

Caption: Workflow for handling moisture-sensitive reagents.

  • Use glassware that has been oven-dried (e.g., at 125°C overnight) and cooled in a desiccator.[13]

  • Tare the balance with your clean, dry weighing vessel.

  • Quickly transfer the approximate amount of Boc-L-Alanine-1-¹³C to the vessel and record the mass. Minimize the time the main container is open.

  • Immediately and tightly reseal the main container. For best practice, purge the headspace with an inert gas like argon or dry nitrogen before sealing.

  • Return the main container to its proper storage conditions (+2°C to +8°C, desiccated).

Protocol 3: Preparing a Stock Solution

Objective: To prepare a solution of known concentration in an anhydrous solvent for use in synthesis.

  • Select a high-purity, anhydrous grade solvent (e.g., DMF, DCM, NMP) with a specified water content of <50 ppm. Use a fresh bottle or one that has been stored under an inert atmosphere.

  • Add the weighed Boc-L-Alanine-1-¹³C to a dry volumetric flask or vial.

  • Using a dry syringe or cannula, add the anhydrous solvent to the desired volume.

  • If necessary, gently sonicate or swirl the solution to ensure complete dissolution.

  • Use the solution immediately. If storage is required, transfer it to smaller, single-use vials to minimize the impact of freeze-thaw cycles and repeated exposure to air. Store at -20°C or -80°C.[6]

Part 4: Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing failed coupling reactions.

Diagram: Troubleshooting Low Coupling Efficiency

G Start Low Coupling Yield Observed in HPLC/MS Check_Solvent Is the synthesis solvent verified anhydrous? Start->Check_Solvent Check_Reagents Are coupling reagents & bases stored correctly? Check_Solvent->Check_Reagents Yes Use_New_Solvent Action: Use a new, sealed bottle of anhydrous solvent. Check_Solvent->Use_New_Solvent No Check_AA Was the Boc-Ala handled per protocol? (Acclimation, etc.) Check_Reagents->Check_AA Yes Use_New_Reagents Action: Use fresh coupling reagents and base. Check_Reagents->Use_New_Reagents No Use_New_AA Action: Use a new aliquot of Boc-Ala. Check_AA->Use_New_AA No Other_Issue Problem Persists: Investigate other factors (sequence difficulty, resin, deprotection). Check_AA->Other_Issue Yes Success Problem Resolved: Moisture was the cause. Use_New_Solvent->Success Use_New_Reagents->Success Use_New_AA->Success

Caption: Decision tree for troubleshooting peptide synthesis failures.

References

  • CIL Cluzeau Info-Service. (n.d.). L-ALANINE-N-T-BOC (1-13C, 99%). Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Alanine. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Boc-Ala-OH-1-13C, 99 atom % 13C. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85082, Tert-butoxycarbonylalanine. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • ResearchGate. (2022). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

Sources

Validation & Comparative

Precision at the Atomic Scale: A Comparative QC Guide for Verifying 13C Enrichment in Boc-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Metabolomics and Peptide Synthesis.[1]

Executive Summary: The Enrichment Imperative

In metabolic flux analysis and solid-state NMR structural studies, the integrity of your data hinges on a single starting variable: the isotopic purity of your precursors.[1] N-tert-Butoxycarbonyl-alanine (Boc-Alanine) is a critical building block.[1] However, verifying its


C enrichment  presents a unique analytical challenge compared to free amino acids.[1] The bulky Boc protecting group introduces a significant "background" of natural abundance carbon (

C), which can obscure bulk isotope measurements.[1]

This guide objectively compares the two dominant quality control methodologies: Quantitative


C NMR (qNMR)  and Mass Spectrometry (HRMS/IRMS) .[1] While Mass Spectrometry offers unparalleled sensitivity, this guide argues that qNMR is the superior method for structural validation , offering a self-validating protocol that distinguishes between the labeled analyte and its protecting group.[1]

Comparative Analysis: qNMR vs. Mass Spectrometry[1][2][3]

The choice between NMR and MS depends on whether your critical quality attribute (CQA) is positional specificity or trace detection .[1]

Table 1: Technical Performance Matrix
FeatureMethod A: Quantitative

C NMR (qNMR)
Method B: HRMS / IRMS
Primary Output Molar ratio of

C at specific positions vs. protecting group.[1]
HRMS: Isotopologue distribution (M, M+1). IRMS: Total bulk

C/

C ratio (

C).
Positional Accuracy High. Can distinguish C1, C2, and C3 enrichment on the Alanine backbone.Low. Measures total mass shift or bulk ratio; fragmentation required for position.[1]
Interference None. Boc signals (natural abundance) are spectrally distinct from Alanine signals.[1]High. The Boc group dilutes the total enrichment signal in IRMS.[1]
Sample Requirement High (10–50 mg).[1]Low (< 1 mg).[1]
Destructiveness Non-destructive (Sample recoverable).[1]Destructive.[1]
Cost per Run Low (consumables) to High (instrument time).Moderate to High.[1]
Best For... Final QC & Purity Assignment. Verifying the label is on the correct carbon.Screening. Rapidly checking if a synthesis batch worked.[1]

Deep Dive: Method A - Quantitative C NMR (The Gold Standard)

The Mechanism

Standard


C NMR with proton decoupling (CPD) is not quantitative due to the Nuclear Overhauser Effect (NOE) , which enhances signal intensity unevenly, and varying relaxation times (

).[1] To make this quantitative for Boc-Alanine, we use Inverse Gated Decoupling .[1]

Why it works for Boc-Alanine: The Boc group serves as an intrinsic internal standard .[1] The tert-butyl methyl carbons (approx. 28 ppm) are at natural abundance (1.1%


C). The Alanine carbons (e.g., C3 methyl at ~17 ppm) are enriched (>98%).[1] By integrating these signals, you can calculate the exact enrichment level without weighing an external standard.[1]
Step-by-Step Protocol: The "Self-Validating" qNMR Workflow

Reagents:

  • Solvent: CDCl

    
     (preferred for solubility) or D
    
    
    
    O (if water-soluble salt form).[1]
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ] (Optional, 20 mM) to shorten 
    
    
    
    and speed up acquisition.[1]

Instrument Parameters:

  • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

    • Logic: The decoupler is ON during acquisition (to remove splitting) but OFF during the relaxation delay (to suppress NOE buildup).[1]

  • Relaxation Delay (D1): Must be

    
     of the slowest nucleus (usually carbonyls).[1]
    
    • Without Cr(acac)

      
      : Set D1 = 30–60 seconds.[1]
      
    • With Cr(acac)

      
      : Set D1 = 2–5 seconds.[1]
      
  • Scan Number (NS): 64–256 scans (depending on enrichment level).

  • Pulse Angle: 90°.

Data Analysis:

  • Phase & Baseline: Apply meticulous manual phasing and baseline correction (Bernstein polynomial).[1]

  • Integration:

    • Integrate the Boc Methyls (Signal A, ~28.3 ppm).[1] This represents 3 carbons

      
       1.1% abundance.[1]
      
    • Integrate the Alanine Methyl (Signal B, ~17-18 ppm).[1][2] This represents 1 carbon

      
       Enrichment %.[1]
      
  • Calculation:

    
    
    (Note: If the result is >99%, the method confirms high enrichment).
    

Deep Dive: Method B - Mass Spectrometry (HRMS)

The Mechanism

High-Resolution Mass Spectrometry (HRMS) using ESI (Electrospray Ionization) analyzes the Isotopologue Distribution .[1] For [U-


C

]-Boc-Alanine, the molecular weight shifts by exactly +3.009 Da compared to the natural standard.[1]
Protocol: Isotopologue Distribution Analysis
  • Sample Prep: Dilute Boc-Alanine to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

  • Injection: Direct infusion ESI-MS (Positive Mode).

  • Detection: Scan range m/z 100–300.

  • Analysis:

    • Identify the

      
       peak.[1]
      
    • Natural Boc-Alanine (

      
      C) MW: ~189.2 Da.[1]
      
    • 
      C
      
      
      
      -Boc-Alanine MW: ~192.2 Da.[1]
    • QC Fail Criteria: Presence of significant peaks at m/z 189, 190, or 191 indicates incomplete enrichment.[1]

Critical Limitation: MS is excellent for confirming presence of the label but less precise for quantifying 98% vs 99.5% purity due to detector saturation and dynamic range limits.[1]

Visualizing the Decision Framework

The following diagram illustrates the logical workflow for selecting and executing the correct QC method.

QC_Workflow Start Sample: 13C-Boc-Alanine Decision1 Is Positional Specificity Required? Start->Decision1 MS_Prep Dilute for ESI-HRMS (10 µM in MeOH) Decision1->MS_Prep No (Rapid Screen) NMR_Prep Dissolve in CDCl3 (Optional: Add Cr(acac)3) Decision1->NMR_Prep Yes (Structural QC) MS_Run Acquire Isotopologue Spectrum (Check m/z 189 vs 192) MS_Prep->MS_Run MS_Check Is M+3 Peak > 99%? MS_Run->MS_Check Pass QC PASS Release for Synthesis MS_Check->Pass Yes Fail QC FAIL Reject Batch MS_Check->Fail No NMR_Run Run Inverse Gated 13C NMR (D1 > 5*T1) NMR_Prep->NMR_Run NMR_Calc Calculate Ratio: Ala-CH3 / Boc-CH3 NMR_Run->NMR_Calc NMR_Check Is Ratio consistent with >98% enrichment? NMR_Calc->NMR_Check NMR_Check->Pass Yes NMR_Check->Fail No

Figure 1: Decision tree for verifying isotopic enrichment. Note that NMR provides structural certainty, while MS provides rapid screening.[1]

Expert Commentary: The "Boc" Interference Factor

As a Senior Application Scientist, I must highlight a common pitfall: Blindly using IRMS for Boc-protected amino acids.

Isotope Ratio Mass Spectrometry (IRMS) measures the average carbon ratio of the entire molecule after combustion.[1]

  • Structure: Boc-Alanine has 8 carbons (3 from Alanine, 5 from Boc).[1]

  • Scenario: If the Alanine is 99%

    
    C and the Boc group is 1.1% 
    
    
    
    C (natural abundance).[1]
  • The Problem: The IRMS will report a "diluted"

    
    C value because 5 out of 8 carbons are not enriched.[1] You must mathematically deconvolute the Boc contribution to determine the Alanine enrichment.[1]
    

Recommendation: Use qNMR .[1] It spectrally separates the "Boc-region" (28, 80, 156 ppm) from the "Alanine-region" (17, 50, 176 ppm), allowing you to measure the enrichment directly without mathematical assumptions about the protecting group.[1]

References

  • Claridge, T. D. W. (2016).[1][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on Inverse Gated Decoupling).

  • Simova, S. (2021).[1][3] Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses. MDPI Foods. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] Mass Spectrometry Data Center. Retrieved from [Link]

Sources

Comparative Technical Guide: 1-13C vs. Uniformly 13C Labeled Boc-Alanine in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the structural characterization of peptides and metabolic tracking, the choice between 1-13C labeled (carbonyl-only) and Uniformly 13C labeled (U-13C) Boc-Alanine is a trade-off between spectral simplicity and structural information density .

  • 1-13C Boc-Alanine is the superior choice for metabolic flux analysis (e.g., pyruvate-to-alanine conversion), backbone carbonyl relaxation studies, and precise Chemical Shift Anisotropy (CSA) tensor measurements in solid-state NMR due to the absence of homonuclear J-coupling.

  • U-13C Boc-Alanine is essential for de novo side-chain assignment, measuring backbone torsion angles via scalar couplings (

    
    ), and dipolar recoupling experiments in solid-state NMR (SSNMR) to determine internuclear distances.
    

Fundamental Spin Physics & Topology

The utility of these isotopomers is dictated by their nuclear spin connectivity. In standard commercial "Uniformly 13C Boc-Alanine," the Alanine moiety is fully labeled, while the tert-butoxycarbonyl (Boc) protecting group typically remains at natural abundance (1.1% 13C).

Spin System Visualization

The following diagram illustrates the active coupling networks in both isotopomers. Note the isolation of the carbonyl spin in the 1-13C variant versus the coupled network in the U-13C variant.

G cluster_0 1-13C Boc-Alanine (Isolated Spin) cluster_1 Uniformly 13C Boc-Alanine (Coupled Network) A_CO Ala-CO (176 ppm) A_CA Ala-Cα (Natural Abundance) A_CB Ala-Cβ (Natural Abundance) U_CO Ala-CO U_CA Ala-Cα U_CO->U_CA 1J ≈ 55 Hz U_CB Ala-Cβ U_CA->U_CB 1J ≈ 35 Hz caption Fig 1: Comparison of active spin networks. Colored nodes represent >99% 13C enrichment.

Solution State NMR Performance

In solution state (


 or DMSO-

), the primary differentiator is the presence of scalar coupling (

).
1-13C Boc-Alanine: The Quantitative Standard
  • Spectral Appearance: A sharp singlet at ~176 ppm (depending on solvent).

  • Sensitivity: Maximum signal-to-noise (S/N) per unit time. Because the signal is not split into multiplets, the peak height is maximized.

  • Application: Ideal for reaction monitoring during Solid-Phase Peptide Synthesis (SPPS). The singlet allows for easy integration to quantify coupling efficiency or deletion sequences without overlap from side-chain signals [1].

U-13C Boc-Alanine: The Structural Probe
  • Spectral Appearance:

    • Carbonyl (CO): Doublet (split by

      
      , 
      
      
      
      Hz).
    • Alpha Carbon (

      
      ):  Doublet of Doublets (split by 
      
      
      
      and
      
      
      ).
    • Beta Carbon (

      
      ):  Doublet (split by 
      
      
      
      ,
      
      
      Hz).
  • Conformational Insight: The magnitude of

    
     is not static; it correlates with the backbone torsion angle 
    
    
    
    , allowing for secondary structure determination in peptides [2].
  • Drawback: Signal intensity is distributed across multiplet lines, reducing the effective S/N for detection limits.

Table 1: Solution State NMR Comparison

Feature1-13C Boc-AlaU-13C Boc-Ala
Primary Signal Singlet (CO)Multiplets (CO, Cα, Cβ)
Sensitivity High (Concentrated intensity)Medium (Split intensity)
Spectral Width Narrow (Carbonyl region only)Wide (15 ppm - 180 ppm)
Information Content Chemical Shift onlyShifts + Connectivity + Torsion Angles
Cost LowHigh

Solid-State NMR (SSNMR) Applications[1]

In the solid state, anisotropic interactions (CSA and Dipolar Coupling) dominate. The choice of label dictates the pulse sequence required.

Chemical Shift Anisotropy (CSA)[1][2][3][4]
  • 1-13C: The gold standard for measuring the Carbonyl CSA tensor. In static or slow-spinning experiments, the powder pattern is defined purely by the CSA tensor principal components (

    
    ).
    
  • U-13C: The strong homonuclear dipolar coupling between directly bonded carbons (

    
    ) broadens the CSA powder pattern, making accurate tensor extraction difficult without high-power decoupling or fast Magic Angle Spinning (MAS) [3].
    
Dipolar Recoupling & Distance Measurement
  • U-13C: Essential for experiments like Rotational Resonance or DARR (Dipolar Assisted Rotational Resonance) . These techniques rely on the transfer of magnetization between coupled nuclei to measure internuclear distances, crucial for determining peptide packing in amyloid fibrils or membrane proteins [4].

Experimental Workflow & Protocol

The following protocol outlines a standard comparative workflow for characterizing a Boc-Ala derivative.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-20 mg of labeled Boc-Alanine in 600

      
      L of solvent (DMSO-
      
      
      
      is preferred for peptide solubility;
      
      
      for checking Boc purity).
    • Critical Step: For U-13C samples, ensure the concentration is sufficient (approx. 20mM) to resolve the satellite peaks of the multiplets above the noise floor.

  • Pulse Sequence Selection:

    • 1-13C: Standard zgpg (1D 13C with 1H decoupling).

    • U-13C: zgpg is acceptable, but hsqc (Heteronuclear Single Quantum Coherence) is preferred for assigning

      
       and 
      
      
      
      by correlating them to their attached protons, drastically simplifying the spectrum.
  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to

      
      . Carbonyl carbons have long 
      
      
      
      (2-5 seconds). For 1-13C, use D1 = 10s for quantitative integration.
    • Decoupling: Waltz-16 or Garmin composite pulse decoupling is required to remove proton splitting.

Workflow Diagram

Workflow cluster_decision Application Logic Start Start: Select Labeling Strategy Decision Primary Goal? Start->Decision Quant Quantification / Flux Decision->Quant Metabolic/Yield Struct Structure / Torsion Decision->Struct Conformation Prep Sample Prep (DMSO-d6, 20mM) Quant->Prep Struct->Prep Exp_1 Exp: 1-13C Pulse: 1D 13C (zgpg) D1: >10s (Quant) Prep->Exp_1 If 1-13C Exp_U Exp: U-13C Pulse: 1D 13C + HSQC Analyze J-couplings Prep->Exp_U If U-13C Process Processing (LB = 1.0 Hz, Phase Corr.) Exp_1->Process Exp_U->Process Result Data Interpretation Process->Result caption Fig 2: Experimental decision tree and acquisition parameters.

Decision Matrix

Use this guide to select the correct product for your research:

Research Goal Recommended Label Reasoning
Metabolic Flux Analysis 1-13C Tracks pyruvate

alanine flux without complex isotopomer analysis. Lower cost.
Peptide Synthesis Yield 1-13C Singlet peak allows precise integration against internal standards.
Backbone Dynamics 1-13C Isolated carbonyl allows clean measurement of

and

relaxation rates.
Secondary Structure U-13C

values correlate directly with

angles.[1]
Solid-State Distance U-13C Required for dipolar recoupling (REDOR/DARR) to measure distance to other labeled residues.
Side-Chain Assignment U-13C COSY/TOCSY equivalents in Carbon (CC-COSY) require uniform labeling to transfer magnetization.

References

  • Isotope Labeling in Peptide Synthesis: Source: ChemicalBook. (n.d.). L-Alanine 13C NMR Spectrum Data.

  • J-Coupling and Backbone Conformation: Source: Schmidt, J. M., et al. (2013). Large Variations in One-Bond 13C-13C J Couplings in Polypeptides Correlate with Backbone Conformation. Journal of the American Chemical Society.

  • Solid-State NMR CSA Tensors: Source: Wylie, B. J., et al. (2011). Chemical Shift Tensor – the Heart of NMR: Insights into Biological Aspects of Proteins. PMC / NIH.

  • Metabolic Flux Applications: Source: Frontiers in Physiology. (2021). 13C metabolic flux analysis: Classification and characterization.

Sources

A Senior Application Scientist's Guide to Validating Isotopic Label Position in Synthesized Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of isotopically labeled peptides is a cornerstone of modern biomedical research. These powerful tools are indispensable for a range of applications, from quantitative proteomics and metabolic studies to the elucidation of complex biological mechanisms.[1] However, the utility of a synthesized peptide is fundamentally dependent on the precise and accurate placement of its isotopic labels. Ambiguity in the label's position can lead to misinterpretation of experimental data, compromising the integrity of research findings.

This guide provides an in-depth comparison of the primary analytical techniques for validating isotopic label position in synthesized peptides: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation. We will delve into the principles of each method, provide detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate technique for your research needs.

The Critical Importance of Positional Validation

The central premise of using isotopically labeled peptides is to introduce a mass shift or a specific nuclear spin signature at a known location within the peptide's sequence. This allows for the differentiation of the labeled peptide from its endogenous, unlabeled counterpart.[1] An incorrectly placed label can have significant consequences:

  • Inaccurate Quantification: In quantitative proteomics, where labeled peptides serve as internal standards, an incorrect label position can lead to erroneous protein quantification.[2]

  • Misinformed Structural Analysis: In NMR-based structural studies, the precise location of an isotopic label is critical for accurate resonance assignments and the determination of three-dimensional structures.

Therefore, rigorous validation of the isotopic label's position is not merely a quality control step but a fundamental requirement for ensuring the reliability and reproducibility of your experimental results.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for validating isotopic label position depends on several factors, including the nature of the peptide, the type of isotopic label, the required level of detail, and the available instrumentation. The following table provides a high-level comparison of the three primary methods discussed in this guide.

FeatureMass Spectrometry (MS/MS)Nuclear Magnetic Resonance (NMR)Edman Degradation
Principle Fragmentation of the peptide and analysis of the mass-to-charge ratio of the resulting fragments.Direct detection of the magnetically active isotopic nuclei within the peptide's structure.Sequential chemical cleavage of amino acids from the N-terminus and their subsequent identification.
Primary Output A series of fragment ions (b- and y-ions) whose masses reveal the peptide's sequence and the location of the mass-shifted labeled residue.A spectrum of resonance frequencies that directly correspond to the labeled atoms, providing unambiguous positional and structural information.A chromatogram identifying the amino acid at each position in the peptide sequence.
Sensitivity High (femtomole to attomole range).Moderate to low (micromole to nanomole range).Moderate (picomole range).
Resolution High mass resolution, but positional ambiguity can arise with isobaric residues.Atomic-level resolution, providing unambiguous positional information.Single amino acid resolution.
Sample Requirements Can analyze complex mixtures.Requires highly purified samples.Requires highly purified samples.
Throughput High.Low.Low.
Key Advantage High sensitivity and throughput, suitable for complex samples.Unambiguous positional and structural information.Direct, sequential amino acid identification.
Key Limitation Potential for positional ambiguity with isobaric residues.Lower sensitivity and throughput, requires larger sample amounts.Not suitable for N-terminally blocked peptides and has a limited read length.[3][4]

I. Mass Spectrometry: A High-Throughput Approach to Positional Validation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful and widely used technique for peptide sequencing and the validation of isotopic label positions.[2] The fundamental principle involves the ionization of the peptide, followed by its fragmentation in the gas phase. The resulting fragment ions are then analyzed based on their mass-to-charge ratio, providing a "fingerprint" of the peptide's sequence.

The Logic of Positional Validation by MS/MS

The key to positional validation with MS/MS lies in the predictable fragmentation of the peptide backbone. When a peptide is fragmented, it typically breaks at the amide bonds, generating a series of N-terminal fragments (b-ions) and C-terminal fragments (y-ions). By analyzing the mass difference between consecutive b- or y-ions, the sequence of the peptide can be deduced.

An isotopically labeled amino acid will introduce a specific mass shift in the fragment ions that contain it. By identifying which fragment ions exhibit this mass shift, the position of the labeled residue can be pinpointed.

MSMS_Workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Synthesized_Peptide Synthesized Peptide (with isotopic label) Ionization Ionization (e.g., ESI) Synthesized_Peptide->Ionization MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 Fragmentation Fragmentation (CID, HCD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Detection) Fragmentation->MS2 Spectrum_Analysis Spectrum Analysis (b- and y-ion series) MS2->Spectrum_Analysis Positional_Validation Positional Validation (Identify mass-shifted fragments) Spectrum_Analysis->Positional_Validation

Caption: Workflow for isotopic label position validation using tandem mass spectrometry.

Experimental Protocol: Positional Validation by Tandem Mass Spectrometry
  • Sample Preparation:

    • Dissolve the lyophilized isotopically labeled peptide in a suitable solvent, such as 5% acetonitrile with 0.1% formic acid.[5] The concentration will depend on the sensitivity of the mass spectrometer, but typically ranges from 1 to 10 pmol/µL.

    • For complex samples, desalting and purification using C18 spin columns may be necessary to remove interfering substances like salts and detergents.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Inject the peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer. The LC step separates the peptide of interest from any impurities.

    • MS1 Scan: The mass spectrometer performs an initial scan (MS1) to identify the precursor ion corresponding to the isotopically labeled peptide. The observed mass should match the theoretical mass of the labeled peptide.

    • Fragmentation: The precursor ion is then isolated and subjected to fragmentation using techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • MS2 Scan: The resulting fragment ions are analyzed in a second scan (MS2) to generate the tandem mass spectrum.

  • Data Analysis:

    • Identify the series of b- and y-ions in the MS2 spectrum.

    • Calculate the mass differences between consecutive ions in each series to determine the amino acid sequence.

    • Pinpoint the position of the isotopic label by identifying the fragment ions that show the expected mass shift. For example, if a leucine residue is labeled with 13C6, all b-ions containing that leucine and all y-ions containing that leucine will be shifted by approximately 6 Da.

    • Compare the experimental fragmentation pattern with the theoretical fragmentation pattern of the expected labeled peptide sequence to confirm the label's position.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an exceptionally powerful technique that provides unambiguous, atomic-level information about the structure and dynamics of molecules.[6][7] For validating isotopic label positions, NMR is considered the gold standard due to its ability to directly observe the labeled nuclei.

The Rationale for NMR-based Positional Validation

Unlike mass spectrometry, which infers positional information from mass shifts, NMR directly detects the signals from the isotopically labeled nuclei (e.g., 13C, 15N). Each atom in a molecule has a unique chemical environment, which results in a distinct resonance frequency in the NMR spectrum. By analyzing the chemical shifts and couplings in one- and two-dimensional NMR spectra, researchers can definitively identify the labeled amino acid and its specific atomic position.[7]

NMR_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Labeled_Peptide Isotopically Labeled Peptide Synthesis Sample_Prep Sample Preparation (Dissolution in NMR solvent) Labeled_Peptide->Sample_Prep Data_Acquisition Data Acquisition (1D and 2D NMR) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing) Data_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment (Chemical Shifts, Couplings) Data_Processing->Resonance_Assignment Positional_Confirmation Positional Confirmation (Unambiguous identification of labeled site) Resonance_Assignment->Positional_Confirmation Edman_Workflow cluster_synthesis Peptide Synthesis cluster_edman Edman Degradation cluster_analysis Analysis Labeled_Peptide Isotopically Labeled Peptide Synthesis Sequential_Cleavage Sequential N-terminal Cleavage Labeled_Peptide->Sequential_Cleavage PTH_AA_Collection Collection of PTH-Amino Acids Sequential_Cleavage->PTH_AA_Collection MS_Analysis Mass Spectrometry of PTH-Amino Acids PTH_AA_Collection->MS_Analysis Positional_ID Identification of Mass-Shifted PTH-AA MS_Analysis->Positional_ID

Sources

A-Scientist's Comparative Guide: Boc-L-Alanine-1-13C vs. Fmoc-L-Alanine-1-13C for Isotope-Labeled Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the precise art of peptide synthesis, the choice of protecting group strategy is a foundational decision that dictates the entire workflow. This choice becomes even more critical when incorporating stable isotopes, such as Carbon-13, for applications in quantitative proteomics, metabolic flux analysis, and NMR-based structural biology. This guide provides an in-depth, objective comparison of two cornerstone building blocks for these applications: Boc-L-Alanine-1-13C and Fmoc-L-Alanine-1-13C. We will delve into the core chemical principles, provide field-proven experimental protocols, and present data to guide your selection process.

The incorporation of ¹³C-labeled amino acids, such as L-Alanine-1-¹³C, serves as a powerful tool for tracing and quantification in biological systems.[1] The choice between a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protected version of this labeled amino acid hinges on the overarching synthetic strategy for the peptide of interest.

Core Principles: A Tale of Two Orthogonal Chemistries

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes.[2] This orthogonality is paramount in solid-phase peptide synthesis (SPPS), ensuring that the temporary α-amino protecting group can be selectively removed without disturbing the permanent protecting groups on amino acid side chains or the linkage to the solid support.[3]

The Boc Strategy: The Classic Acid-Labile Approach

The Boc strategy, a pioneering method in SPPS, utilizes the acid-labile Boc group to protect the α-amino group.[2][] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[5] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]

The Fmoc Strategy: The Modern Base-Labile Alternative

The Fmoc strategy, which has become the predominant choice for many applications, employs the base-labile Fmoc group for α-amino protection.[2][] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][8] The side-chain protecting groups are acid-labile, typically tert-butyl based, and are removed simultaneously with cleavage from the resin using TFA.[] This approach avoids the use of the highly corrosive and hazardous HF required in the Boc strategy.[9]

FeatureBoc-L-Alanine-1-13C StrategyFmoc-L-Alanine-1-13C Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., 50% TFA in DCM)[5]Base (e.g., 20% Piperidine in DMF)[7]
Side-Chain Protection Benzyl-based (acid-labile with strong acid)[3]tert-Butyl-based (acid-labile)[]
Final Cleavage Strong Acid (e.g., HF, TFMSA)[3]Moderate Acid (e.g., TFA)[9]
Orthogonality Based on differential acid lability[3]True orthogonality (Base vs. Acid)[9]
Key Advantage Effective for long or aggregation-prone sequences.[2]Milder conditions, automation-friendly, broader compatibility.[2][9]
Key Disadvantage Harsh final cleavage conditions (HF).[9]Potential for side reactions with base-sensitive modifications.
Cost Boc-amino acids are generally less expensive.[][]Fmoc-amino acids can be more expensive.[]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The decision between Boc and Fmoc chemistries is not arbitrary; it is dictated by the specific demands of the target peptide.

  • For Peptides with Acid-Sensitive Moieties: The Fmoc strategy is the clear choice. Its reliance on basic deprotection and a final mild acid cleavage preserves modifications like phosphorylation and glycosylation, which would be compromised by the harsh acidic conditions of the Boc protocol.[9]

  • For Long or Hydrophobic Peptides: The Boc strategy can sometimes offer superior results. The repetitive strong acid treatments during deprotection can help to disrupt inter-chain hydrogen bonding and prevent aggregation, a common problem in the synthesis of long or hydrophobic sequences.[2][]

  • Safety and Equipment: The Fmoc strategy's avoidance of liquid HF for cleavage is a significant advantage in terms of safety and laboratory infrastructure.[9] Handling HF requires specialized equipment and stringent safety protocols.

  • Automation and Throughput: The milder conditions and simplified workflow of the Fmoc strategy have made it the standard for automated peptide synthesizers, enabling higher throughput and reproducibility.[2]

Experimental Workflows and Protocols

To provide a practical comparison, we outline the synthesis of a model tripeptide, Ala-Gly-Phe, using both Boc-L-Alanine-1-¹³C and Fmoc-L-Alanine-1-¹³C.

Visualization of Synthetic Cycles

.dot

Boc_SPPS_Cycle Start Boc-Ala*-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple Next Boc-AA-OH Wash2->Coupling Wash3 Wash (DCM, IPA) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat for n-1 cycles Repeat->Deprotection Fmoc_SPPS_Cycle Start Fmoc-Ala*-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for n-1 cycles Repeat->Deprotection

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle. Ala denotes ¹³C-labeled Alanine.

Protocol 1: Boc-SPPS of [¹³C-Ala]-Ala-Gly-Phe

This protocol assumes a starting scale of 0.1 mmol on a Merrifield resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Merrifield resin (0.1 mmol) in dichloromethane (DCM) for 30 minutes.
  • Prepare the cesium salt of Boc-Phe-OH and couple it to the resin to achieve the desired loading.

2. Synthesis Cycle for Glycine and [¹³C-Ala]:

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. [5] * Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (3x), and DCM (3x).
  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.
  • Washing: Wash the resin with DCM (5x).
  • Coupling:
  • Pre-activate the next amino acid (Boc-Gly-OH or Boc-L-Alanine-1-¹³C) (0.4 mmol) with a suitable coupling reagent like HBTU (0.38 mmol) and DIEA (0.8 mmol) in DMF for 5 minutes.
  • Add the activated amino acid solution to the resin and shake for 2 hours.
  • Washing: Wash the resin with DCM (3x) and IPA (3x).
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

3. Final Cleavage and Deprotection:

  • Dry the peptidyl-resin under vacuum.
  • Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour.
  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
  • Wash the peptide with cold ether, dissolve in an appropriate aqueous buffer, and lyophilize.
Protocol 2: Fmoc-SPPS of [¹³C-Ala]-Ala-Gly-Phe

This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes.
  • Perform an initial Fmoc deprotection with 20% piperidine in DMF for 20 minutes.
  • Couple Fmoc-Phe-OH (0.4 mmol) using a coupling reagent like HCTU (0.38 mmol) and DIEA (0.8 mmol) in DMF for 2 hours.

2. Synthesis Cycle for Glycine and [¹³C-Ala]:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. [7] * Washing: Wash the resin with DMF (5x).
  • Coupling:
  • Pre-activate the next amino acid (Fmoc-Gly-OH or Fmoc-L-Alanine-1-¹³C) (0.4 mmol) with HCTU (0.38 mmol) and DIEA (0.8 mmol) in DMF for 5 minutes. [7] * Add the activated amino acid solution to the resin and shake for 2 hours.
  • Washing: Wash the resin with DMF (5x).
  • Monitoring: The progress of deprotection can be monitored by UV absorbance of the fulvene-piperidine adduct. [9]A Kaiser test can confirm coupling completion.

3. Final Cleavage and Deprotection:

  • Wash the final peptidyl-resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5), for 2-3 hours at room temperature. [10]For this simple peptide, a mixture of TFA/TIS/water (95:2.5:2.5) would suffice. [10] * Filter the resin and precipitate the crude peptide in cold diethyl ether.
  • Wash the peptide with cold ether, dissolve in an aqueous buffer, and lyophilize.

Performance Comparison and Data Summary

ParameterBoc-SPPSFmoc-SPPSRationale & Justification
Crude Purity (Model Tripeptide) Typically >85%Typically >90%The milder conditions of Fmoc-SPPS generally lead to fewer side reactions and higher crude purity for standard sequences. [9]
Overall Yield GoodExcellentFmoc chemistry often provides higher overall yields due to reduced peptide chain loss from repeated acid treatments. []
Synthesis Time (per cycle) ~ 60-90 minutes~ 45-60 minutesFmoc deprotection is generally faster than the multi-step deprotection/neutralization in the Boc protocol.
Reagent Toxicity High (HF)Moderate (Piperidine, TFA)The use of highly corrosive and toxic HF in the Boc strategy is a significant safety concern. [9]
Cost-Effectiveness Lower reagent cost. []Higher reagent cost but potentially better overall process economy due to efficiency. []While Boc-amino acids are cheaper, the efficiency and reduced waste of the Fmoc method can make it more cost-effective overall. []

Conclusion and Recommendations

Both Boc-L-Alanine-1-¹³C and Fmoc-L-Alanine-1-¹³C are invaluable reagents for the synthesis of isotopically labeled peptides. The choice between them is a strategic one, guided by the specific requirements of the target peptide and the laboratory's capabilities.

Fmoc-L-Alanine-1-¹³C is recommended for:

  • Routine peptide synthesis.

  • Automated synthesis protocols. [2]* Peptides containing acid-sensitive modifications. [9]* Laboratories not equipped to handle HF.

Boc-L-Alanine-1-¹³C remains a powerful option for:

  • The synthesis of long, complex, or aggregation-prone peptides where the acidic deprotection steps can improve solvation. [2]* Projects where the specific side-chain protection scheme of the Boc strategy is advantageous.

Ultimately, a thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality, isotopically labeled peptides for research and drug development. The presence of the ¹³C isotope in the carboxyl position of alanine does not significantly alter the reactivity or the choice of protocol compared to its unlabeled counterpart. The principles and considerations outlined in this guide apply equally to both labeled and unlabeled amino acid derivatives.

References

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Guryanov, I., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1645. Retrieved from [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • LifeTein. Basic Peptides synthesis introduction. Retrieved from [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). Retrieved from [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Slideshare. T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • SciSpace. Synthesis of 13C labeled β-cyano-ʟ-alanine. (2017-01-31). Retrieved from [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

Definitive Guide: Verifying Chemical Shift Perturbations with Selective 13C-Methyl Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of structural biology and fragment-based drug discovery (FBDD), the verification of ligand binding events is critical. While uniform


 backbone labeling has long been the workhorse for Nuclear Magnetic Resonance (NMR) studies, it hits a "molecular weight wall" at approximately 30 kDa, where signal broadening obscures data.

This guide evaluates Selective


-Methyl Labeling (ILV Precursors)  as the superior alternative for verifying chemical shift perturbations (CSPs) in large (>40 kDa) and dynamic protein systems. By targeting the methyl groups of Isoleucine, Leucine, and Valine (ILV), researchers can exploit the Methyl-TROSY effect , retaining high-resolution signals in complexes up to 1 MDa. We compare this approach against standard 

labeling and

screening, providing a validated protocol for rigorous CSP verification.

Part 1: Strategic Comparison – The "Methyl Advantage"

The Core Problem: Relaxation and Resolution

As proteins tumble in solution, their NMR signals decay. Large proteins tumble slowly, causing rapid signal decay (broad lines).

  • 
     Backbone:  Rigid backbone atoms suffer most from slow tumbling.
    
  • 
    -Methyl (The Solution):  Methyl groups (
    
    
    
    ) rotate rapidly around their symmetry axis regardless of the protein's overall size. This internal motion, combined with the Methyl-TROSY pulse sequence, preserves signal intensity and sharpness.
Comparative Performance Matrix
FeatureSelective

-Methyl (ILV)
Uniform

Backbone

Labeling
Target MW Limit High (~1 MDa) Low (~30-40 kDa)Medium-High (depends on tag)
Sensitivity High (3 protons/methyl) Moderate (1 proton/amide)Very High (83% of

)
Resolution Excellent (Side-chain dispersion) Good (often overlapped in large proteins)Excellent (Zero background)
Structural Insight Hydrophobic Core / Binding Pockets Backbone / SurfaceLocal environment only
Perturbation Risk None (Native isotope) None (Native isotope)Moderate (Fluorine is non-native)
Cost Efficiency High (Precursors are efficient) High (Ammonium chloride is cheap)Variable (Synthetic effort required)

Verdict: For verifying interactions in drug targets (often >40 kDa kinases, GPCRs, or complexes),


-Methyl labeling is the industry standard , offering a balance of native structural reporting and extreme sensitivity that 

cannot match and

cannot guarantee without structural perturbation.

Part 2: Technical Deep Dive & Mechanism

The Methyl-TROSY Effect

The "product" in this context refers to


-ketoisovalerate and 

-ketobutyrate precursors used to label Val/Leu and Ile methyls, respectively.
  • Precursor Incorporation: These precursors enter the biosynthetic pathway of E. coli, specifically labeling methyl positions without scrambling into the backbone (if protocols are followed).

  • Deuteration Synergy: To maximize the effect, the protein background must be deuterated (

    
    ). This eliminates proton-proton dipolar relaxation pathways, leaving the 
    
    
    
    -
    
    
    methyl pair isolated.
  • Result: A spectrum where only the hydrophobic core and binding interfaces light up, providing a clean "fingerprint" for ligand binding.

Decision Logic for Method Selection

The following diagram illustrates when to deploy


-Methyl labeling over alternatives.

MethodSelection Start Start: Define Project Needs MW_Check Is Protein MW > 30 kDa? Start->MW_Check Binding_Site Is Binding Site Known? MW_Check->Binding_Site Yes (>30 kDa) N15 Use Uniform 15N Labeling (Standard Backbone) MW_Check->N15 No (<30 kDa) C13_ILV Use Selective 13C-Methyl (ILV) (Methyl-TROSY) Binding_Site->C13_ILV Yes (Hydrophobic Pocket) F19 Use 19F Screening (Fragment/Spy Molecule) Binding_Site->F19 No / Screening Library C13_ILV->N15 Complementary Data

Figure 1: Decision matrix for selecting the optimal NMR labeling strategy based on molecular weight and project goals.

Part 3: Validated Experimental Protocol

Protocol: Verifying CSPs with -ILV Labeling

Objective: Verify ligand binding to a 50 kDa kinase domain using


-Methyl CSPs.
Phase 1: Sample Preparation (The "Product" Application)
  • Expression System: Transform E. coli BL21(DE3) with expression vector.

  • Adaptation: Grow cells in M9 minimal media (

    
    ) to adapt to deuterated conditions.
    
  • Induction & Labeling:

    • At OD

      
       ~0.6, add 
      
      
      
      -ketobutyrate (
      
      
      , 60 mg/L)
      for Isoleucine (
      
      
      1).
    • Add

      
      -ketoisovalerate (
      
      
      
      , 100 mg/L)
      for Valine/Leucine.
    • Crucial Step: Wait 1 hour before inducing with IPTG to allow precursor clearance and prevent scrambling.

  • Purification: Purify protein into NMR buffer (typically 20-50 mM Phosphate/Tris, pH 6.5-7.5, 100 mM NaCl, 5-10%

    
    ).
    
Phase 2: NMR Data Acquisition
  • Experiment: Run a 2D

    
    -
    
    
    
    HMQC (Heteronuclear Multiple Quantum Coherence) optimized for methyls (SOFAST-HMQC can be used for speed).
  • Reference Spectrum: Collect spectrum of Apo-protein (50-100

    
    M).
    
  • Titration:

    • Prepare Ligand stock (typically 50-100 mM in DMSO-d6).

    • Titrate ligand at ratios: 0.25x, 0.5x, 1.0x, 2.0x, 5.0x, 10.0x (

      
       dependent).
      
    • Maintain constant protein concentration or correct for dilution.

Phase 3: Data Analysis & Verification
  • Peak Tracking: Overlay spectra. Methyl peaks in the binding pocket will shift.

  • CSP Calculation: Use the weighted Euclidean distance equation:

    
    
    
    • Where

      
       is the scaling factor (typically 3-4 for Carbon to normalize the spectral width).
      
  • 
     Fitting:  Plot 
    
    
    
    vs. [Ligand] concentration. Fit to a standard 1:1 binding isotherm:
    
    

Part 4: Visualization of the Verification Workflow

The following diagram details the rigorous workflow required to move from sample preparation to validated binding constant.

Workflow Prep 1. Sample Prep (Deuterated M9 + 13C-Precursors) Acq 2. NMR Acquisition (2D 1H-13C HMQC) Prep->Acq Titration 3. Ligand Titration (0.5x to 10x Excess) Acq->Titration Process 4. Processing (Phase/Baseline Correction) Titration->Process Analysis 5. CSP Analysis (Peak Tracking) Process->Analysis Validation 6. Verification (Kd Fit & Slow/Fast Exchange Check) Analysis->Validation

Figure 2: Step-by-step workflow for verifying chemical shift perturbations using 13C-Methyl labeling.

Part 5: Critical Verification Checkpoints (Self-Validating System)

To ensure scientific integrity, the following checkpoints must be met:

  • Fast vs. Slow Exchange:

    • Fast Exchange: Peak moves smoothly. Indicates weak-to-moderate binding (

      
       > 
      
      
      
      M).
    • Slow Exchange: Peak disappears and reappears at a new position. Indicates tight binding (

      
       < nM).
      
    • Verification: If intermediate broadening is observed (intermediate exchange), it confirms a specific interaction timescale relevant to biological function.

  • Solubility Control:

    • Always check the 1D proton spectrum of the ligand in buffer to ensure it does not precipitate at high concentrations, which causes false negatives (no CSP) or non-specific aggregation (false positives).

  • DMSO Effect:

    • Perform a "vehicle control" titration with DMSO alone to subtract non-specific solvent shifts.

References

  • Rosen, M. K., et al. (1996). Selective methyl labeling of proteins for NMR studies.[1] Journal of Molecular Biology.

  • Tugarinov, V., & Kay, L. E. (2003). Methyl-TROSY spectroscopy of high-molecular-weight proteins.[1][2] Journal of the American Chemical Society.

  • Hajduk, P. J., et al. (2000).[1] NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups.[1][2] Journal of the American Chemical Society.

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][3][4]

  • PICASSO Web Server. (2021). Automated Determination of NMR Chemical Shift Perturbations. NIH/NLM.

Sources

Safety Operating Guide

Personal protective equipment for handling L-ALANINE-N-T-BOC (1-13C)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for L-ALANINE-N-T-BOC (1-13C) . It is designed for researchers who require precision in handling high-value stable isotopes, where the cost of error involves both safety and significant financial/experimental loss.

Part 1: Executive Safety & Integrity Assessment

The Dual Mandate: Handling L-ALANINE-N-T-BOC (1-13C) requires a shift in mindset. Unlike standard bulk reagents, the primary risk here is not just biological toxicity, but isotopic dilution and hydrolytic degradation . While the chemical hazards are manageable, the operational hazards (moisture introduction, cross-contamination with unlabeled alanine) are critical.

Chemical Profile:

  • Chemical Name: N-(tert-Butoxycarbonyl)-L-alanine (1-13C)[1][2]

  • CAS Number: 15761-38-3 (Note: Often shares the CAS of the unlabeled analogue in regulatory databases; specific labeled CAS may vary by vendor).

  • Molecular Weight: ~190.2 g/mol (adjusted for 13C mass).

  • Physical State: White to off-white crystalline powder.[1]

  • Key Sensitivities: Hygroscopic (moisture sensitive), Thermolabile (store refrigerated).

Hazard Classification (GHS):

  • Signal Word: Warning (Precautionary)

  • Hazard Statements: Not classified as a PBT (Persistent, Bioaccumulative, Toxic) or vPvB substance.[3] However, standard precautions for fine organic dusts apply.

    • H315: Causes skin irritation (potential).[2]

    • H319: Causes serious eye irritation (potential).

    • H335: May cause respiratory irritation (if dust is inhaled).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is calibrated not only for personal safety but to minimize the "human factor" in contamination.

ComponentSpecificationScientific Rationale
Respiratory N95 / P2 Respirator Prevents inhalation of costly fines. Crucial: Protects the reagent from breath moisture/condensate during close-range weighing.
Hand Protection Nitrile (4 mil minimum) Latex proteins can contaminate downstream mass spec analysis. Nitrile offers superior chemical resistance to common solvents (DCM, DMF) used with Boc-chemistry.
Eye Protection Chemical Splash Goggles Preferred over safety glasses to seal against airborne fines that may carry the 13C label, preventing mucosal absorption.
Body Protection Anti-Static Lab Coat Critical: Static electricity is the enemy of dry, fine powders. A static discharge can scatter milligrams of expensive isotope.
Footwear Closed-toe, non-perforated Standard laboratory requirement.
Visualization: PPE & Contamination Logic

The following diagram illustrates the decision logic for PPE layering based on the specific interaction with the substance.

PPE_Logic Start Task Identification Weighing Open Weighing / Aliquoting Start->Weighing ClosedSystem Closed Reaction Setup Start->ClosedSystem Risk1 Risk: Dust Inhalation & Moisture Contamination Weighing->Risk1 Risk2 Risk: Solvent Splash ClosedSystem->Risk2 PPE_High REQ: N95 Mask + Goggles + Anti-Static Coat + Double Nitrile Risk1->PPE_High PPE_Std REQ: Safety Glasses + Lab Coat + Single Nitrile Risk2->PPE_Std

Figure 1: PPE Decision Logic based on operational risk factors.

Part 3: Operational Handling Protocol

This protocol is designed to prevent isotopic scrambling and Boc-deprotection (acid/moisture catalyzed).

Storage & Retrieval (The "Cold Chain")
  • Protocol: Store at 2–8°C (Refrigerated). Long-term storage is best at -20°C .

  • Equilibration: Before opening the vial, allow the container to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the powder. Water hydrolyzes the Boc group over time and alters the precise mass required for stoichiometry.

Weighing & Aliquoting (The "Static Control" Step)
  • Environment: Use a balance enclosure or a draft shield. Do not weigh inside a high-flow fume hood unless the sash is lowered significantly to reduce turbulence.

  • Tooling: Use anti-static weighing boats or glassine paper. Plastic spatulas can generate static; use stainless steel or PTFE-coated spatulas.

  • Technique:

    • Place the anti-static gun (ionizer) near the balance if available.

    • Tare the vessel.

    • Transfer reagent gently.

    • Immediately reseal the stock container with Parafilm to ensure an air-tight seal.

Solubilization & Reaction
  • Solvents: Soluble in organic solvents (DCM, DMF, Methanol). Poorly soluble in water.

  • Precaution: Ensure solvents are anhydrous. The Boc group is acid-labile; avoid acidic glassware cleaning residues.

Visualization: Handling Workflow

This workflow ensures the integrity of the 13C label is maintained from storage to reaction.

Handling_Workflow ColdStorage Cold Storage (-20°C / 4°C) Desiccator Desiccator Warm-up (30 mins) ColdStorage->Desiccator Prevent Condensation Weighing Weighing (Static Control) Desiccator->Weighing Room Temp Weighing->ColdStorage Reseal & Return Solubilization Solubilization (Anhydrous Solvent) Weighing->Solubilization Quant Transfer Reaction Reaction Entry Solubilization->Reaction Inert Atm (N2/Ar)

Figure 2: Step-by-step handling workflow emphasizing moisture control.

Part 4: Emergency & Disposal Procedures

Spill Management

Because this is a stable isotope, it is not radioactive. However, it is chemically valuable.

  • Dry Spill: Do not use wet paper towels. Use a dry brush and dustpan or a dedicated HEPA vacuum to recover the material if the surface was clean (for recovery/re-purification). If contaminated, sweep into a solid waste container.

  • Wet Spill: Absorb with inert material (vermiculite or sand). Place in a closed container.

Disposal Protocols

Disposal of 13C compounds follows standard organic chemical waste regulations, but with financial considerations.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper.Dispose of in Hazardous Solid Waste bin. Label as "Contaminated Debris (Boc-Alanine)".
Liquid Waste Reaction mixtures (DCM, DMF, etc.).Dispose of in Organic Solvent Waste (Halogenated or Non-Halogenated depending on solvent).
Recovery Unreacted excess material (High Value).If significant quantity remains, consider HPLC purification to recover the 13C material. Do not discard unless degraded.

Destruction Method: For final destruction, the material should be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator equipped with an afterburner and scrubber.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.